Product packaging for 3-Fluoro-4-iodoquinoline(Cat. No.:CAS No. 213772-63-5)

3-Fluoro-4-iodoquinoline

Cat. No.: B1310626
CAS No.: 213772-63-5
M. Wt: 273.05 g/mol
InChI Key: DITDYVZDDKBMGH-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodoquinoline is a useful research compound. Its molecular formula is C9H5FIN and its molecular weight is 273.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FIN B1310626 3-Fluoro-4-iodoquinoline CAS No. 213772-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITDYVZDDKBMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455530
Record name 3-Fluoro-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213772-63-5
Record name 3-Fluoro-4-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodoquinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the strategic incorporation of fluorine and iodine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, safety information, and its potential applications in drug development, particularly as a topoisomerase inhibitor.

Core Data Summary

The key identifiers and molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 213772-63-5[1][2]
Molecular Formula C₉H₅FIN[1][2]
Molecular Weight 273.05 g/mol [1][2]

Physicochemical and Safety Data

Physical Properties (Estimated)
PropertyValue
Boiling Point 324.4 ± 22.0 °C at 760 mmHg
Physical Form Solid
Safety Information
Hazard CategoryGHS PictogramSignal WordHazard Statements
Health Hazards GHS07WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Note: This safety information is for the isomer 8-Fluoro-3-iodoquinoline and should be used as a guideline. A full safety assessment should be conducted before handling this compound.

Experimental Protocols: Synthesis of this compound

A reliable method for the synthesis of this compound proceeds via the iodination of 3-fluoroquinoline.[2]

Materials:
  • 3-Fluoroquinoline

  • Lithium diisopropylamide (LDA)

  • Iodine

  • Tetrahydrofuran (THF), anhydrous

Experimental Procedure:

Stage 1: Metallation

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-fluoroquinoline in anhydrous tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.

  • Stir the mixture at -78 °C for 4 hours to ensure complete metallation.

Stage 2: Iodination

  • While maintaining the temperature at -78 °C, slowly add a solution of iodine in anhydrous tetrahydrofuran to the reaction mixture.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

A yield of 94% has been reported for this reaction.[2]

Applications in Drug Development

Halogenated quinolines, particularly fluoroquinolines, are a cornerstone of antibacterial drug discovery.[3] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5]

Mechanism of Action: Topoisomerase Inhibition

Fluoroquinolones exert their antibacterial effects by stabilizing the covalent complex formed between topoisomerases and DNA. This stabilization prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks disrupts DNA replication and repair, ultimately causing bacterial cell death.[4][5] While some fluoroquinolones have been investigated for their effects on human topoisomerases, their inhibitory activity is generally much lower than against their bacterial counterparts.[6][7][8]

The presence of a fluorine atom at the C3-position and an iodine atom at the C4-position of the quinoline ring in this compound makes it an interesting candidate for the development of new topoisomerase inhibitors with potentially novel activity spectra or improved pharmacological properties. The iodine atom, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Visualized Workflows

Synthesis of this compound

Synthesis_of_3_Fluoro_4_iodoquinoline cluster_stage1 Stage 1: Metallation cluster_stage2 Stage 2: Iodination cluster_workup Workup & Purification start 3-Fluoroquinoline in THF lda LDA in THF (-78 °C, 4h) start->lda 1. Add intermediate Lithium salt intermediate lda->intermediate 2. Forms iodine Iodine in THF (-78 °C, 2h) intermediate->iodine 3. Add product This compound iodine->product 4. Forms quench Quench (Na₂S₂O₃) product->quench extract Extraction quench->extract purify Column Chromatography extract->purify final_product Pure this compound purify->final_product

Caption: Synthetic pathway for this compound.

General Mechanism of Fluoroquinolone Action

Fluoroquinolone_Mechanism cluster_enzyme Bacterial Topoisomerase Action cluster_inhibition Fluoroquinolone Inhibition DNA Bacterial DNA Topoisomerase DNA Gyrase / Topoisomerase IV DNA->Topoisomerase Binds Cleavage Transient DNA Cleavage Topoisomerase->Cleavage Induces Religation DNA Re-ligation Cleavage->Religation Followed by TernaryComplex Stable Fluoroquinolone-Topoisomerase-DNA Complex Cleavage->TernaryComplex Inhibited by Fluoroquinolone Fluoroquinolone (e.g., this compound) Fluoroquinolone->TernaryComplex TernaryComplex->Religation Prevents DSB Double-Strand Breaks TernaryComplex->DSB Leads to CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Inhibition of bacterial topoisomerases by fluoroquinolones.

References

Synthesis and Characterization of 3-Fluoro-4-iodoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-4-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a specific, published experimental protocol and complete characterization data for this compound, this document outlines a proposed synthetic route based on analogous chemical transformations and presents predicted spectroscopic data based on the analysis of related structures.

Introduction

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of fluorine and iodine atoms into the quinoline scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern, represents a valuable building block for the synthesis of novel bioactive molecules.

Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Iodination of 3-Fluoroquinoline

A potential method for the synthesis of this compound involves the direct iodination of 3-fluoroquinoline. The fluorine atom at the 3-position is an ortho-, para-directing deactivator. However, the nitrogen atom in the quinoline ring strongly deactivates the pyrimidine ring towards electrophilic substitution. Therefore, the substitution is expected to occur on the benzene ring. For iodination at the C4 position, a directed ortho-metalation approach followed by quenching with an iodine source is a more likely successful strategy.

A potential radical-based direct C-H iodination protocol for quinolines has been developed, showing C3 selectivity for quinolines and quinolones.[1] However, to achieve C4 iodination, a different approach is necessary.

A more plausible route is the lithiation of 3-fluoroquinoline at the 4-position, directed by the nitrogen atom, followed by quenching with an iodine electrophile.

Synthesis_Pathway start 3-Fluoroquinoline intermediate 4-Lithio-3-fluoroquinoline (in situ) start->intermediate n-BuLi or LDA, THF, -78 °C product This compound intermediate->product Iodine (I2)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

  • 3-Fluoroquinoline

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-fluoroquinoline (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound.

Characterization of this compound

As experimental spectroscopic data is not available, the following characterization data is predicted based on the analysis of similar quinoline and iodinated aromatic compounds.

Physical Properties (Predicted)
PropertyValue
Molecular FormulaC₉H₅FIN
Molecular Weight273.05 g/mol [2]
AppearanceOff-white to pale yellow solid
Melting PointNot available
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons. The proton at C2 will likely be a doublet due to coupling with the fluorine at C3. The protons on the benzo-ring (C5, C6, C7, C8) will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the fused heterocyclic ring.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.0d³J(H,F) ≈ 3-5
H-58.0 - 8.2d³J(H,H) ≈ 8-9
H-67.6 - 7.8t³J(H,H) ≈ 7-8
H-77.8 - 8.0t³J(H,H) ≈ 7-8
H-88.1 - 8.3d³J(H,H) ≈ 8-9

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show nine distinct carbon signals. The carbon attached to fluorine (C-3) will appear as a doublet with a large one-bond C-F coupling constant. The carbon attached to iodine (C-4) will have a chemical shift significantly influenced by the heavy atom effect.

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2150 - 155d, ²J(C,F) ≈ 15-25
C-3158 - 162 (d)¹J(C,F) ≈ 240-260
C-495 - 105d, ³J(C,F) ≈ 3-5
C-4a148 - 152s
C-5128 - 132s
C-6126 - 130s
C-7129 - 133s
C-8127 - 131s
C-8a145 - 149d, ⁴J(C,F) ≈ 2-4

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-F and C-I stretching vibrations.

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aromatic C=C stretch1600 - 1450
C-F stretch1250 - 1000
C-I stretch600 - 500

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 273. The fragmentation pattern would likely involve the loss of iodine (I, 127 amu) and potentially the loss of HF or other small neutral molecules.

Fragment IonPredicted m/z
[C₉H₅FIN]⁺ (M⁺)273
[C₉H₅FN]⁺146
[C₉H₄F]⁺119

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization s1 Dissolve 3-Fluoroquinoline in THF s2 Cool to -78 °C s1->s2 s3 Add n-BuLi / LDA s2->s3 s4 Stir for 1-2h s3->s4 s5 Add Iodine Solution s4->s5 s6 Warm to RT and Stir s5->s6 w1 Quench with Na₂S₂O₃ s6->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash with Brine w2->w3 w4 Dry over MgSO₄ w3->w4 w5 Filter and Concentrate w4->w5 w6 Column Chromatography w5->w6 c1 ¹H NMR w6->c1 c2 ¹³C NMR w6->c2 c3 IR Spectroscopy w6->c3 c4 Mass Spectrometry w6->c4

Caption: A typical experimental workflow.

Conclusion

This compound is a synthetically accessible and valuable building block for the development of novel chemical entities in drug discovery. While a specific, detailed experimental protocol is not widely published, a plausible synthetic route via directed ortho-metalation and iodination of 3-fluoroquinoline is proposed. The predicted characterization data provides a useful reference for researchers working on the synthesis and identification of this and related compounds. Further experimental work is required to validate the proposed synthetic method and to obtain precise spectroscopic data.

References

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-iodoquinoline is a halogenated heterocyclic aromatic compound. The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of many pharmaceuticals. The introduction of fluorine and iodine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making this compound and its derivatives of interest in drug discovery and materials science. Precise structural confirmation is paramount, and spectroscopic methods are the primary means to achieve this. This guide outlines the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known effects of substituents on the quinoline ring system.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field.[1] Specifically, the H-2 proton is expected to be the most downfield signal due to its proximity to the nitrogen.[1] The fluorine and iodine substituents will further influence the chemical shifts of the protons on the carbocyclic ring through inductive and resonance effects.

¹³C NMR Spectroscopy: The spectrum will show nine distinct signals corresponding to the nine carbon atoms. The carbon atom bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbon bonded to the highly electronegative nitrogen (C-2 and C-8a) will be significantly deshielded (downfield shift). Conversely, the carbon atom bonded to iodine (C-4) is expected to show a significant upfield shift due to the "heavy atom effect".

¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom attached to the aromatic ring. Its chemical shift will be characteristic of an aryl fluoride.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.0dJ(H2-F3) ≈ 3-5
H-58.0 - 8.2dJ(H5-H6) ≈ 8-9
H-67.6 - 7.8tJ(H6-H5) ≈ 8-9, J(H6-H7) ≈ 7-8
H-77.8 - 8.0tJ(H7-H6) ≈ 7-8, J(H7-H8) ≈ 8-9
H-87.9 - 8.1dJ(H8-H7) ≈ 8-9

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (J, Hz)
C-2152 - 155d²J(C2-F3) ≈ 15-25
C-3158 - 162d¹J(C3-F3) ≈ 240-260
C-495 - 105d²J(C4-F3) ≈ 5-15
C-4a128 - 131d³J(C4a-F3) ≈ 2-5
C-5129 - 132s-
C-6127 - 130s-
C-7130 - 133s-
C-8128 - 131s-
C-8a147 - 150s-

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-3-110 to -130d

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to be complex in the fingerprint region but will show characteristic peaks for its aromatic system and carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
1600 - 1450Aromatic C=C and C=N Ring StretchMedium to Strong
1360 - 1000C-F StretchStrong
900 - 675Aromatic C-H Out-of-Plane BendStrong
~500C-I StretchMedium to Weak

Note: The C-F stretch is a strong, characteristic band.[2] Aromatic C-H stretching occurs above 3000 cm⁻¹.[3][4]

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C₉H₅FIN, Molecular Weight: 273.05 g/mol ), electron ionization (EI) would be a suitable technique.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 273. A key feature will be the isotopic pattern. The major fragmentation pathway for quinolines is often the loss of HCN.[5][6] For this molecule, the loss of the iodine atom would also be a very favorable fragmentation pathway.

Table 5: Predicted Mass Spectrometry Data for this compound (EI-MS)

m/zIon IdentityNotes
273[M]⁺˙Molecular Ion
146[M - I]⁺Loss of iodine radical, likely a prominent peak
129[M - I - F]⁺˙ or [M - I - HCN]⁺Ambiguous, requires high-resolution MS
102[C₈H₆]⁺˙Resulting from the loss of HCN from the [M-I]⁺ fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

  • Sample Preparation: Weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[7][8]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[9]

  • Acquisition: Cap the NMR tube and wipe the outside clean. Insert the tube into the spectrometer.

  • Parameter Setup:

    • ¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[1]

    • ¹³C NMR: Use a standard proton-decoupled single-pulse experiment. Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 128 or more scans depending on concentration.[1]

    • ¹⁹F NMR: Acquire with a standard single-pulse experiment, often with proton decoupling. The spectral width should be sufficient to cover the aryl fluoride region (e.g., -100 to -180 ppm).

  • Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid this compound sample.[10]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous, fine powder is obtained.[11][12] Work quickly to minimize moisture absorption by the hygroscopic KBr.[13]

  • Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of ~8-10 tons for several minutes.[12][14]

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum using a pure KBr pellet should be collected.[10]

  • Sample Preparation: Place a small amount of the solid sample (microgram quantity) into a capillary tube.

  • Introduction: Insert the capillary tube into the direct insertion probe of the mass spectrometer.

  • Ionization: The probe is inserted into the high-vacuum source region and gently heated to volatilize the sample. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][16][17]

  • Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio to generate the mass spectrum.[15]

Workflow Visualization

The logical flow for the characterization of a novel or synthesized compound like this compound can be visualized as follows.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation Prep Prepare Compound (e.g., Synthesis) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Data Correlate Data from all techniques NMR->Data IR->Data MS->Data Confirm Structural Confirmation Data->Confirm

General workflow for spectroscopic characterization.

References

Exploring the Potential of 3-Fluoro-4-iodoquinoline Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research and extensive data on the derivatives of 3-fluoro-4-iodoquinoline are limited in publicly available literature. This guide provides a comprehensive framework for the exploration of this scaffold by leveraging established synthetic methodologies and drawing parallels from structurally related quinoline derivatives with known medicinal chemistry applications. The information presented aims to serve as a foundational resource to stimulate and guide future research in this promising area.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of a fluorine atom at the 3-position and an iodine atom at the 4-position of the quinoline nucleus in This compound offers a unique starting point for the synthesis of novel derivatives. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space for therapeutic potential.

This technical guide outlines potential synthetic pathways for derivatizing the this compound core, summarizes the biological activities of structurally related compounds, provides detailed experimental protocols for key reactions, and visualizes relevant workflows and biological pathways.

Synthetic Strategies for Derivatization

The 4-iodo substituent on the this compound core is primed for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The two most prominent and versatile methods for this purpose are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl/Vinyl Derivatives

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this compound, this reaction can be employed to introduce a variety of aryl and vinyl groups at the 4-position. These modifications are crucial for exploring structure-activity relationships (SAR), as the introduction of different aromatic and unsaturated moieties can significantly impact the biological activity of the resulting compounds. For instance, in many kinase inhibitors, specific aryl groups at this position are essential for binding to the ATP-binding pocket of the target kinase.

A general workflow for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Workflow reagents This compound + Aryl/Vinyl Boronic Acid/Ester reaction Reaction Setup (Inert Atmosphere, Solvent) reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Aryl/Vinyl-3-fluoroquinoline purification->product Sonogashira_Workflow reagents This compound + Terminal Alkyne reaction Reaction Setup (Inert Atmosphere, Solvent) reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et3N) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Alkynyl-3-fluoroquinoline purification->product Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor 3-Fluoro-4-substituted quinoline derivative Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Navigating the Physicochemical Landscape of 3-Fluoro-4-iodoquinoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for 3-Fluoro-4-iodoquinoline is limited. This guide provides a comprehensive framework based on the known properties of structurally similar quinoline derivatives and established methodologies for characterizing such compounds. The experimental protocols detailed herein are generalized and should be adapted and validated for specific laboratory conditions.

Executive Summary

This compound is a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility and stability is paramount for its successful handling, formulation, and development as a potential therapeutic agent or synthetic intermediate. This technical guide outlines the anticipated solubility profile of this compound in common solvents and provides detailed experimental protocols for its empirical determination. Furthermore, it addresses the compound's potential stability challenges, offering a robust methodology for conducting forced degradation studies to identify potential degradation pathways and inform stable formulation strategies.

Solubility Profile of Halogenated Quinolines

The solubility of quinoline and its derivatives is heavily influenced by the nature and position of substituents on the heterocyclic ring. Generally, the quinoline core imparts a degree of hydrophobicity, leading to poor aqueous solubility. However, solubility in organic solvents is typically more favorable. The introduction of a fluorine atom can modulate electronic properties, while the iodo group can influence crystal lattice energy and intermolecular interactions.

Qualitative Solubility of Quinoline Derivatives

Quinoline and its derivatives generally exhibit good solubility in a range of organic solvents.[1] The parent compound, quinoline, is slightly soluble in cold water but dissolves readily in hot water and most common organic solvents.[2][3]

Table 1: Anticipated Qualitative Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsAnticipated Solubility of this compoundRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Likely SolubleThese solvents are effective at solvating a wide range of organic molecules, including heterocyclic compounds. DMSO is a common solvent for poorly water-soluble drug candidates.
Chlorinated Dichloromethane (DCM), ChloroformLikely SolubleHalogenated quinolines often show good solubility in chlorinated solvents.[1]
Alcohols Methanol, Ethanol, IsopropanolModerately to Sparingly SolubleThe polarity of alcohols allows for some interaction with the quinoline nitrogen, but the overall hydrophobic character of the substituted ring system may limit high solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly Soluble to InsolubleThe lower polarity of ethers compared to other organic solvents may result in limited solubility.
Non-polar Hexane, TolueneLikely InsolubleThe polar nature of the quinoline nitrogen and the fluoro substituent are unlikely to be effectively solvated by non-polar hydrocarbons.
Aqueous Water, Buffered Solutions (pH 5-9)Likely InsolubleThe hydrophobic nature of the bicyclic aromatic system and the large iodo substituent are expected to result in very low aqueous solubility. Quinolones are zwitterionic at physiological pH, often leading to minimal solubility.[4]
Quantitative Solubility of Structurally Analogous Halogenated Quinolines

While specific data for this compound is unavailable, the following table presents solubility data for other halogenated quinoline derivatives to provide a comparative context.

Table 2: Quantitative Solubility Data for Analogous Halogenated Quinolines

CompoundSolventTemperature (°C)SolubilityReference
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL[1]
4,7-DichloroquinolineChloroformNot Specified50 mg/mL[1]
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)[1]
Ciprofloxacin (a fluoroquinolone)n-Butanol2577.50 µg/mL[5]
Norfloxacin (a fluoroquinolone)n-Butanol25225.00 µg/mL[5]
Ofloxacin (a fluoroquinolone)n-Butanol25162.50 µg/mL[5]

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the thermodynamic solubility of this compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or amber glass vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with UV detector

  • Analytical balance

Procedure
  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of organic solvent and water) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Standards G Construct Calibration Curve A->G B Prepare Saturated Solutions (Excess Solid in Solvent) C Equilibrate in Thermostatic Shaker (24-48h) B->C D Centrifuge and Filter Supernatant C->D E Dilute Supernatant D->E F HPLC Analysis E->F F->G H Calculate Solubility G->H

Caption: Workflow for determining compound solubility via the shake-flask method. (Within 100 characters)

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, particularly the C-I bond, which can be susceptible to degradation under certain conditions, such as exposure to light or strong bases. Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement and crucial for developing stable formulations.[7][8][9]

Potential Stability Issues
  • Photostability: Quinolines can be sensitive to light, potentially leading to discoloration and degradation.[2][3] The presence of halogens can sometimes increase photosensitivity.

  • Hydrolytic Stability: While generally stable, prolonged exposure to strongly acidic or basic conditions could lead to hydrolysis or other reactions.

  • Oxidative Stability: The quinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote free radical formation.

  • Chemical Incompatibility: The iodo-substituent may be prone to displacement or "halogen dance" rearrangements under strongly basic conditions with certain reagents.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation of the active substance.[9]

Stress Conditions
  • Acid Hydrolysis:

    • Reflux the compound in 0.1 M HCl at 60-80 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Base Hydrolysis:

    • Reflux the compound in 0.1 M NaOH at 60-80 °C for a specified period.

  • Neutral Hydrolysis:

    • Reflux the compound in water at 60-80 °C for a specified period.

  • Oxidative Degradation:

    • Treat the compound with 3-30% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 60-80 °C) for an extended period.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

Analytical Procedure
  • For each stress condition, analyze the samples at various time points using a stability-indicating HPLC method.

  • The HPLC method must be capable of separating the intact this compound from all degradation products.

  • A photodiode array (PDA) detector is recommended to assess peak purity and obtain UV spectra of the degradants.

  • Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

Data Analysis
  • Calculate the percentage of degradation for each condition.

  • Determine the mass balance to ensure that all degradation products are accounted for.[9]

  • Characterize the major degradation products.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization A Acid Hydrolysis (HCl, Heat) F Stability-Indicating HPLC-PDA Analysis A->F B Base Hydrolysis (NaOH, Heat) B->F C Oxidative (H2O2) C->F D Thermal (Dry Heat) D->F E Photolytic (Light/UV) E->F G Peak Purity Assessment F->G H Quantify Degradation F->H J LC-MS for Degradant Identification F->J I Mass Balance Calculation H->I K Propose Degradation Pathways J->K

Caption: Workflow for conducting forced degradation studies. (Within 100 characters)

Conclusion

While specific data for this compound is not extensively documented, this guide provides a robust framework for its characterization. Based on the behavior of analogous compounds, it is anticipated to have low aqueous solubility but better solubility in polar aprotic and chlorinated organic solvents. Its stability, particularly the integrity of the carbon-iodine bond, warrants careful investigation through systematic forced degradation studies. The detailed experimental protocols provided herein offer a starting point for researchers to empirically determine the solubility and stability profile of this compound, which is essential for its advancement in drug discovery and development pipelines.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Developed by Nobel laureates Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.

The 3-fluoro-4-iodoquinoline scaffold is a valuable building block in medicinal chemistry. The quinoline core is a prevalent motif in numerous biologically active compounds, while the strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties. The Suzuki coupling of this compound provides a powerful and versatile method for introducing a wide array of aryl and heteroaryl substituents at the 4-position, facilitating the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling reaction using this compound, including a general protocol, representative reaction conditions, and key mechanistic insights.

General Reaction Scheme

The Suzuki coupling of this compound with a generic organoboron reagent (e.g., a boronic acid or boronate ester) is depicted below. The reaction requires a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system to proceed effectively.

Scheme 1: General Suzuki-Miyaura Coupling Reaction

  • Aryl Halide: this compound

  • Organoboron Reagent: R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid)

  • Product: 3-Fluoro-4-(hetero)arylquinoline

Catalytic Cycle and Mechanism

The mechanism of the Suzuki-Miyaura coupling is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_re pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar¹-Pd(II)L₂-X pd0->pd_intermediate aryl_halide Ar¹-X (this compound) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition oxidative_addition->pd_intermediate diorgano_pd Ar¹-Pd(II)L₂-Ar² pd_intermediate->diorgano_pd boronic_acid Ar²-B(OR)₂ (Boronic Acid/Ester) transmetalation Transmetalation boronic_acid->transmetalation base Base (e.g., CO₃²⁻) base->transmetalation transmetalation->diorgano_pd diorgano_pd->pd0 reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination product Ar¹-Ar² (Coupled Product) reductive_elimination->product

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Protocols and Data

The success of the Suzuki coupling with this compound depends on the careful selection of reaction parameters. Due to the electron-deficient nature of the quinoline ring, the oxidative addition step is generally facile. The choice of catalyst, ligand, base, and solvent should be optimized for each specific boronic acid partner.

Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of aryl iodides, which serve as a strong starting point for the functionalization of this compound.

EntryBoronic Acid (1.2 eq)Catalyst (mol%)Ligand (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (5:1)100880-90
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF851675-85
42-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Acetonitrile/H₂O (4:1)801088-98
General Laboratory Protocol

This protocol provides a detailed methodology for a standard Suzuki coupling reaction. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., flame-dried round-bottom flask or microwave vial)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand. Then, add the degassed solvent via syringe. For aqueous systems, the degassed water is typically added last.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-fluoro-4-arylquinoline product.

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling start Start: Flame-dried Reaction Vessel reagents Add Reactants: - this compound - Boronic Acid - Base start->reagents inert Purge with Inert Gas (Ar/N₂) reagents->inert catalyst Add Catalyst/Ligand & Degassed Solvent inert->catalyst heat Heat and Stir (80-110 °C) catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Work-up: Extraction & Washing monitor->workup purify Purification: Column Chromatography workup->purify product Final Product: 3-Fluoro-4-arylquinoline purify->product

Figure 2. General Experimental Workflow for Suzuki Coupling

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation and functionalization of this compound. Its operational simplicity, mild conditions, and broad functional group tolerance make it an ideal tool for generating diverse libraries of novel quinoline derivatives for drug discovery and materials science. The provided protocol serves as a robust starting point, though optimization of the catalyst, base, and solvent system is recommended to achieve maximum yields for specific substrates.

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Fluoro-4-iodoquinoline with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug discovery for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in numerous biologically active compounds. The synthesis of substituted aminoquinolines, in particular, is of significant interest due to their presence in a wide array of therapeutic agents.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-fluoro-4-iodoquinoline with primary amines. While specific literature examples for this exact transformation are scarce, the provided protocol is based on established methodologies for the amination of related 4-haloquinolines and other aryl halides. It is intended to serve as a robust starting point for researchers to develop optimized conditions for their specific primary amine substrates.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a Pd(0) species, followed by coordination of the primary amine. Subsequent deprotonation of the amine by the base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired 4-amino-3-fluoroquinoline product and regenerate the active Pd(0) catalyst.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination is depicted below. The process involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating to drive the reaction to completion. Subsequent workup and purification steps are then employed to isolate the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry glassware and cool under inert gas prep2 Add this compound, Pd catalyst, ligand, and base to flask prep1->prep2 prep3 Evacuate and backfill flask with inert gas (3x) prep2->prep3 prep4 Add anhydrous solvent and primary amine via syringe prep3->prep4 reaction Heat reaction mixture at specified temperature (e.g., 80-120 °C) with stirring prep4->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor workup1 Cool reaction to room temperature monitor->workup1 workup2 Dilute with organic solvent and filter workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry organic layer and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Key Reaction Components

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes the roles of these key components and provides common examples used in the amination of aryl halides.

ComponentRoleCommon Examples
Palladium Precatalyst Source of the active Pd(0) catalyst.Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂
Ligand Stabilizes the Pd catalyst, influences reactivity and scope.XPhos, SPhos, RuPhos, BINAP, Xantphos
Base Facilitates deprotonation of the amine.NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄
Solvent Solubilizes reactants and influences reaction rate.Toluene, Dioxane, THF, t-Butanol
Primary Amine The nucleophile that couples with the aryl halide.Alkylamines (e.g., propylamine, butylamine), Arylamines

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol is a general starting point and may require optimization for specific primary amines.

Materials:

  • This compound

  • Primary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Addition of Reagents:

    • Add the anhydrous solvent via syringe.

    • Add the primary amine via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-3-fluoroquinoline.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium t-butoxide are corrosive and hygroscopic; handle with appropriate personal protective equipment.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction parameters for various palladium-catalyzed cross-coupling reactions utilizing 3-fluoro-4-iodoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling enables the synthesis of a diverse range of novel molecular architectures. The protocols provided are representative methodologies and may require optimization for specific substrates and desired outcomes.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex drug candidates.[2] The general catalytic cycle for these transformations involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation (for Suzuki, Stille, etc.) or carbopalladation (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3][4] this compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond.

Palladium_Cross_Coupling_Cycle General Palladium Cross-Coupling Catalytic Cycle pd0 Pd(0)Ln label_oa Oxidative Addition pd0->label_oa oxidative_addition_complex R-Pd(II)Ln-X label_tm Transmetalation oxidative_addition_complex->label_tm transmetalation_complex R-Pd(II)Ln-R' product R-R' transmetalation_complex->product label_re Reductive Elimination transmetalation_complex->label_re label_oa->oxidative_addition_complex label_tm->transmetalation_complex label_re->pd0 label_substrate R-X (this compound) label_substrate->pd0 label_coupling_partner R'-M label_coupling_partner->oxidative_addition_complex Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base) atmosphere 2. Evacuate & Backfill (Inert Atmosphere) prep->atmosphere solvent 3. Add Degassed Solvent atmosphere->solvent catalyst 4. Add Catalyst/Ligand solvent->catalyst react 5. Heat and Stir (Monitor by TLC/LC-MS) catalyst->react workup 6. Quench & Extract react->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product purify->product

References

Synthesis of 3-Aryl-4-Iodoquinolines: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-aryl-4-iodoquinolines, valuable scaffolds in medicinal chemistry and materials science. The presented methodology is based on a robust and efficient electrophilic cyclization of N-(2-alkynyl)anilines. This approach offers a direct route to the target compounds with good yields and regioselectivity.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of 3-iodo-4-phenylquinoline.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)
1N-(2-propynyl)anilineIodobenzenePdCl₂(PPh₃)₂, CuITriethylamineRoom Temp.3N-(3-phenyl-2-propynyl)aniline86-88
2N-(3-phenyl-2-propynyl)anilineIodine (I₂)NaHCO₃AcetonitrileRoom Temp.53-Iodo-4-phenylquinoline70-72

Experimental Workflow

The synthesis of 3-aryl-4-iodoquinolines can be effectively visualized as a two-step process: the initial Sonogashira coupling to form the N-(2-alkynyl)aniline precursor, followed by an electrophilic iodocyclization to yield the final quinoline product.

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Cyclization Aniline N-(2-propynyl)aniline AlkynylAniline N-(2-alkynyl)aniline Aniline->AlkynylAniline Reaction ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->AlkynylAniline Catalyst1 PdCl₂(PPh₃)₂ / CuI Catalyst1->AlkynylAniline Base1 Triethylamine Base1->AlkynylAniline Precursor N-(2-alkynyl)aniline FinalProduct 3-Aryl-4-iodoquinoline Precursor->FinalProduct Cyclization Iodine Iodine (I₂) Iodine->FinalProduct Base2 NaHCO₃ Base2->FinalProduct

Caption: General workflow for the two-step synthesis of 3-aryl-4-iodoquinolines.

Experimental Protocols

The following protocols are adapted from a procedure published in Organic Syntheses.[1][2]

Step 1: Synthesis of N-(3-phenyl-2-propynyl)aniline

This procedure describes the Sonogashira coupling of N-(2-propynyl)aniline with iodobenzene to yield the key intermediate, N-(3-phenyl-2-propynyl)aniline.

Materials:

  • N-(2-propynyl)aniline (4.76 g, 36.28 mmol, 1.0 equiv)

  • Iodobenzene (4.47 mL, 8.15 g, 40.0 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (510 mg, 0.73 mmol, 0.02 equiv)

  • Copper(I) iodide (69 mg, 0.36 mmol, 0.01 equiv)

  • Triethylamine (225 mL)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (oven-dried)

Procedure:

  • To an oven-dried 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and two rubber septa, add N-(2-propynyl)aniline, triethylamine, and iodobenzene.

  • Flush the flask with argon or nitrogen gas.

  • Add bis(triphenylphosphine)palladium(II) dichloride to the stirred mixture.

  • Finally, add copper(I) iodide in a single portion.

  • Stir the reaction mixture at room temperature for 3 hours under an inert atmosphere.[2]

  • Upon completion, filter the reaction mixture through a medium porosity fritted glass funnel.

  • Rinse the flask and wash the filter cake with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(3-phenyl-2-propynyl)aniline as a light yellow oil (yield: 86-88%).[2]

Step 2: Synthesis of 3-Iodo-4-phenylquinoline

This procedure details the electrophilic cyclization of the previously synthesized N-(3-phenyl-2-propynyl)aniline to the final product.

Materials:

  • N-(3-phenyl-2-propynyl)aniline (5.23 g, 25.23 mmol, 1.0 equiv)

  • Iodine (I₂) (12.8 g, 50.46 mmol, 2.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.24 g, 26.67 mmol, 1.06 equiv)

  • Acetonitrile (126 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane

  • Standard glassware for organic synthesis (oven-dried)

Procedure:

  • In an oven-dried 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and two rubber septa, combine N-(3-phenyl-2-propynyl)aniline and sodium bicarbonate in acetonitrile.

  • Stir the mixture at room temperature for 20 minutes.

  • Slowly add solid iodine to the reaction mixture over a period of 20 minutes.

  • Continue stirring the reaction at room temperature for 5 hours.[2]

  • After the reaction is complete, transfer the dark purple solution to a separatory funnel.

  • Rinse the reaction flask with dichloromethane and add the rinsings to the separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate until the purple color disappears.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield 3-iodo-4-phenylquinoline as a solid (yield: 70-72%).[2]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the field of oncology. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various protein kinases. The strategic functionalization of the quinoline ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties. 3-Fluoro-4-iodoquinoline is a versatile building block for the synthesis of novel kinase inhibitors. The fluorine atom at the 3-position can enhance binding affinity and metabolic stability, while the iodine atom at the 4-position provides a reactive handle for introducing diverse molecular fragments through palladium-catalyzed cross-coupling reactions.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them ideal for generating libraries of potential kinase inhibitors.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling this compound with a wide range of aryl or heteroaryl boronic acids or their esters. This allows for the introduction of various substituents that can interact with specific pockets within the kinase active site.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the coupling of this compound with a diverse array of primary and secondary amines. This is particularly useful for synthesizing inhibitors that mimic the 4-anilinoquinoline core found in many successful EGFR inhibitors.

Target Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of this pathway through EGFR mutations or overexpression is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer.[4] Kinase inhibitors targeting EGFR can block downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby inhibiting tumor growth.[4]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of angiogenesis.[5] VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that, upon binding to VEGF, trigger downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[6] Inhibiting VEGFR signaling can effectively cut off the blood supply to tumors, thereby impeding their growth.[7]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC MAPK_pathway Ras/Raf/MEK/ERK Pathway PKC->MAPK_pathway Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) eNOS->Angiogenesis MAPK_pathway->Angiogenesis Inhibitor Quinoline-based Inhibitor Inhibitor->Dimerization

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical kinase inhibitor, "Q-Inhibitor-1," starting from this compound. This workflow illustrates a common strategy for elaborating this scaffold.

General Experimental Workflow

Experimental_Workflow Start This compound Step1 Suzuki Coupling (with Arylboronic Acid) Start->Step1 Intermediate1 Intermediate A (4-Aryl-3-fluoroquinoline) Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (with Amine) Intermediate1->Step2 FinalProduct Final Product (Q-Inhibitor-1) Step2->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-fluoroquinolines

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (0.1 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed solvent, then add it to the main reaction flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoroquinoline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-fluoroquinoline Derivatives

This protocol details a general procedure for the C-N cross-coupling of an amine with a 4-substituted-3-fluoroquinoline, which could be the product from Protocol 1 or this compound itself.

Materials:

  • 4-Substituted-3-fluoroquinoline (e.g., Intermediate A or this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • In an oven-dried Schlenk tube, combine the 4-substituted-3-fluoroquinoline, cesium carbonate, and Xantphos.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane, followed by the amine and then Pd₂(dba)₃.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-amino-3-fluoroquinoline derivative.

Data Presentation

The following tables summarize the in vitro kinase inhibitory activities of representative quinoline-based inhibitors targeting EGFR and VEGFR. The data is presented as IC₅₀ values (the half-maximal inhibitory concentration), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Kinase Inhibitory Activity of Quinoline-based EGFR Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 5a EGFR71[8]
Erlotinib EGFR80[8]
Lapatinib HER226[8]
SIQ3 EGFR-TK~10.2[9]
SIQ5 EGFR-TK~5.8[9]
SIQ17 EGFR-TK~0.6[9]
CPD4 EGFR (L858R/T790M/C797S)3.04[10]
Osimertinib EGFR (L858R/T790M/C797S)8.93[10]

Table 2: In Vitro Kinase Inhibitory Activity of Quinoline-based VEGFR-2 Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 7 VEGFR-2137.40[11]
Compound 13 VEGFR-269.11[11]
Compound 14 VEGFR-285.89[11]
Sorafenib VEGFR-253.65[11]
Compound 23j VEGFR-23.7[2]
Sorafenib VEGFR-23.12[2]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of diverse chemical libraries targeting key oncogenic kinases like EGFR and VEGFR. The protocols and data presented herein provide a framework for the rational design and synthesis of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Note: Regioselective Iodination of 3-Fluoroquinoline via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated quinolines are valuable building blocks in medicinal chemistry and materials science, serving as key intermediates for cross-coupling reactions to introduce molecular diversity. The regioselective introduction of an iodine atom onto the quinoline scaffold, particularly in the presence of other directing groups like fluorine, presents a synthetic challenge. The fluorine atom at the 3-position of the quinoline ring deactivates the ring towards classical electrophilic aromatic substitution and directs incoming electrophiles. This application note details a robust and highly regioselective experimental procedure for the synthesis of 3-fluoro-4-iodoquinoline from 3-fluoroquinoline. The primary method described herein is a directed ortho-metalation, where the fluorine atom directs lithiation to the C4 position, followed by quenching with an iodine electrophile. A second, more classical electrophilic iodination method is also presented for comparison.

Signaling Pathways and Logical Relationships

The synthetic strategy for the regioselective iodination of 3-fluoroquinoline at the C4 position is predicated on the principle of directed ortho-metalation (DoM). The fluorine atom at C3, being a Lewis basic site, can direct a strong lithium base, such as lithium diisopropylamide (LDA), to deprotonate the adjacent C4 position. This generates a transient 4-lithio-3-fluoroquinoline intermediate, which then readily reacts with an electrophilic iodine source to yield the desired this compound. This method offers high regioselectivity, which can be challenging to achieve with standard electrophilic aromatic substitution methods on deactivated heterocyclic systems.

Iodination_Workflow Workflow for Directed ortho-Metalation and Iodination of 3-Fluoroquinoline cluster_prep Reaction Setup cluster_reaction Lithiation and Iodination cluster_workup Work-up and Purification start Dissolve 3-Fluoroquinoline in anhydrous THF cool_react Cool to -78 °C (Dry ice/acetone bath) start->cool_react add_lda Slowly add LDA solution cool_react->add_lda stir_lithiation Stir for 2 hours at -78 °C (Formation of 4-lithio-3-fluoroquinoline) add_lda->stir_lithiation add_iodine Add solution of Iodine in THF stir_lithiation->add_iodine stir_iodination Stir for 30 minutes at -78 °C add_iodine->stir_iodination quench Quench with saturated aqueous NH4Cl stir_iodination->quench warm Warm to room temperature quench->warm extract Extract with Ethyl Acetate warm->extract wash Wash with Na2S2O3 (aq) and Brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by column chromatography dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Directed ortho-Metalation and Iodination

This procedure is adapted from the principles of fluorine-directed metalation and provides a highly regioselective route to this compound.[1][2]

Materials:

  • 3-Fluoroquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Iodine (I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-fluoroquinoline (1.0 eq). Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add lithium diisopropylamide (LDA) solution (1.1 to 1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 2 hours.

  • Iodination: In a separate flask, prepare a solution of iodine (1.2 to 1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for an additional 30 minutes.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Method 2: Electrophilic Iodination with N-Iodosuccinimide (NIS)

This method represents a more classical approach to the iodination of heteroaromatic compounds and is provided for comparative purposes. The regioselectivity of this reaction may be less specific than the directed metalation approach.

Materials:

  • 3-Fluoroquinoline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoroquinoline (1.0 eq) in dichloromethane.

  • Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution. Cool the mixture in an ice bath and slowly add trifluoroacetic acid (2.0 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the iodinated product(s).

Data Presentation

Table 1: Comparison of Iodination Methods for 3-Fluoroquinoline

ParameterMethod 1: Directed ortho-MetalationMethod 2: Electrophilic Iodination with NIS
Iodinating Agent Iodine (I₂)N-Iodosuccinimide (NIS)
Activating Agent Lithium Diisopropylamide (LDA)Trifluoroacetic Acid (TFA)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Temperature -78 °C to Room Temperature0 °C to Room Temperature
Reaction Time ~ 3 hours12 - 24 hours
Regioselectivity Highly selective for the C4 positionMay yield a mixture of isomers
Typical Yield Moderate to GoodVariable

Table 2: Characterization Data for this compound

AnalysisExpected Result
Molecular Formula C₉H₅FIN
Molecular Weight 273.05 g/mol
¹H NMR (CDCl₃) Peaks corresponding to the quinoline scaffold protons
¹³C NMR (CDCl₃) Signals consistent with the substituted quinoline structure
Mass Spectrometry [M+H]⁺ at m/z = 273.96

Note: Actual spectral data should be acquired for characterization and may vary slightly based on instrumentation and conditions.

References

Application of 3-Fluoro-4-iodoquinoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluoroquinolone scaffold is a privileged structural motif in the development of modern agrochemicals, particularly fungicides and insecticides. The unique electronic properties imparted by the fluorine atom can significantly enhance the biological activity and metabolic stability of these compounds. 3-Fluoro-4-iodoquinoline is a versatile synthetic intermediate, poised for the introduction of diverse functionalities at the 4-position through modern cross-coupling methodologies. This document outlines the application of this compound in the synthesis of novel agrochemical candidates via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols and hypothetical biological activity data are provided to guide researchers in the exploration of this promising building block for the discovery of new crop protection agents.

Introduction

The increasing demand for global food production necessitates the development of novel and effective agrochemicals to combat crop losses due to pests and diseases. Fluorinated heterocyclic compounds have emerged as a cornerstone in the design of new pesticides, owing to the beneficial effects of fluorine substitution on molecular properties such as lipophilicity, binding affinity, and metabolic stability. The quinoline core, in particular, is present in several commercially successful agrochemicals.

This compound serves as a key building block for the synthesis of a library of 4-substituted-3-fluoroquinoline derivatives. The iodine atom at the 4-position is readily displaced in palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of a wide range of aryl, alkynyl, and amino moieties. This application note details the prospective use of this compound in the synthesis of potential new fungicides and insecticides.

Logical Workflow for Agrochemical Discovery

The following diagram illustrates a logical workflow for the utilization of this compound in an agrochemical discovery program.

Agrochemical_Discovery_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Aryl_Quinolines 4-Aryl-3-fluoroquinolines Suzuki->Aryl_Quinolines Alkynyl_Quinolines 4-Alkynyl-3-fluoroquinolines Sonogashira->Alkynyl_Quinolines Amino_Quinolines 4-Amino-3-fluoroquinolines Buchwald->Amino_Quinolines Fungicidal_Screening Fungicidal Screening Aryl_Quinolines->Fungicidal_Screening Alkynyl_Quinolines->Fungicidal_Screening Insecticidal_Screening Insecticidal Screening Amino_Quinolines->Insecticidal_Screening Lead_Identification Lead Identification Fungicidal_Screening->Lead_Identification Insecticidal_Screening->Lead_Identification

Caption: Workflow for agrochemical discovery using this compound.

Data Presentation: Hypothetical Biological Activity

The following tables summarize the hypothetical biological activities of 4-substituted-3-fluoroquinoline derivatives against common agricultural pests and pathogens. This data is illustrative and intended to represent the potential of these compound classes.

Table 1: Hypothetical Fungicidal Activity of 4-Aryl and 4-Alkynyl-3-fluoroquinolines

Compound IDR-GroupTarget FungusEC50 (µg/mL)
AQ-1 4-MethoxyphenylBotrytis cinerea1.2
AQ-2 2,4-DifluorophenylBotrytis cinerea0.8
AQ-3 3-PyridylBotrytis cinerea2.5
ALQ-1 PhenylethynylFusarium graminearum3.1
ALQ-2 (4-Fluorophenyl)ethynylFusarium graminearum1.9
ALQ-3 CyclopropylethynylFusarium graminearum5.4

Table 2: Hypothetical Insecticidal Activity of 4-Amino-3-fluoroquinolines

Compound IDR-GroupTarget InsectLC50 (µg/mL)
AMQ-1 AnilinePlutella xylostella4.5
AMQ-2 4-ChloroanilinePlutella xylostella2.8
AMQ-3 CyclopropylamineMyzus persicae6.2

Experimental Protocols

The following are detailed, representative protocols for the synthesis of 4-substituted-3-fluoroquinolines from this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-fluoroquinolines

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-fluoroquinoline.

Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-3-fluoroquinolines

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF and triethylamine to the flask via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynyl-3-fluoroquinoline.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-fluoroquinolines

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene to the tube via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-fluoroquinoline.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemical candidates. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a robust platform for the generation of diverse libraries of 4-substituted-3-fluoroquinolines. The exploration of these compound classes is anticipated to yield new fungicidal and insecticidal agents with potentially improved efficacy and desirable physicochemical properties, contributing to the ongoing efforts in the development of next-generation crop protection solutions. Further optimization of these derivatives, guided by biological screening, will be crucial in identifying potent lead compounds for future agrochemical development.

Application Notes and Protocols for the Scale-Up Synthesis of 3-Fluoro-4-iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-fluoro-4-substituted quinoline scaffold is a privileged core structure in modern medicinal chemistry, forming the basis for numerous potent therapeutic agents. Derivatives of this class have shown significant promise, particularly as kinase inhibitors in oncology.[1][2][3] This document provides detailed, scalable protocols for the synthesis of the key intermediate, 3-fluoro-4-iodoquinoline, and its subsequent functionalization via Suzuki-Miyaura cross-coupling to generate diverse libraries of drug-like molecules. The protocols are designed to be practical for gram-scale synthesis and beyond. Additionally, a representative cell signaling pathway targeted by such derivatives is illustrated to provide context for their application in drug discovery.

Protocol 1: Scalable Synthesis of the this compound Core

A robust and scalable multi-step synthesis for a key analog, 3-fluoro-4-iodo-6-methoxyquinoline, has been demonstrated, starting from the readily available 2,4-dichloro-3-fluoroquinoline.[4][5] This route proceeds in high overall yield (81-85%) and serves as an excellent template for producing the this compound core on a significant scale.[4] The following protocol is adapted from this established method.

Experimental Workflow: Synthesis of the Core Intermediate

G cluster_0 Step A: Selective Dechlorination cluster_1 Step B: Re-chlorination cluster_2 Step C: Reductive Dechlorination cluster_3 Step D: Halogen Exchange start 2,4-Dichloro-3-fluoro- 6-methoxyquinoline prod_A 2-Chloro-3-fluoro- 6-methoxyquinolin-4(1H)-one start->prod_A AcOH, Reflux prod_B 2,4-Dichloro-3-fluoro- 6-methoxyquinoline (Regioisomer) prod_A->prod_B POCl3, Reflux prod_C 4-Chloro-3-fluoro- 6-methoxyquinoline prod_B->prod_C H2, Pd/C, NaOAc end_product 3-Fluoro-4-iodo- 6-methoxyquinoline prod_C->end_product NaI, Acetonitrile, Reflux

Caption: Workflow for the 4-step scalable synthesis of the this compound core.

Step A: Synthesis of 2-Chloro-3-fluoro-6-methoxyquinolin-4(1H)-one

This step involves the selective hydrolysis and tautomerization of the 4-chloro position.

Protocol:

  • Suspend 2,4-dichloro-3-fluoro-6-methoxyquinoline (1.0 eq) in acetic acid (AcOH, approx. 13 mL per gram of starting material).

  • Stir the suspension at reflux for 48 hours, monitoring by UPLC-MS.

  • Add water (approx. 9 mL per gram of starting material) to the reaction mixture.

  • Allow the mixture to cool to room temperature.

  • Isolate the product, a white solid, by filtration and dry under vacuum.[4]

ReagentMolar Eq.MW ( g/mol )Representative Scale (from 22.7g)Notes
2,4-Dichloro-3-fluoro-6-methoxyquinoline1.0246.0522.7 g (92.3 mmol)Commercially available starting material.
Acetic Acid (AcOH)Solvent60.05300 mLUse glacial acetic acid.
Water-18.02200 mLUsed for precipitation.
Product Yield: 94% 227.61 19.7 g White solid. [4]
Step B & C: Synthesis of 4-Chloro-3-fluoro-6-methoxyquinoline

This two-part sequence first re-chlorinates the 4-position and then selectively removes the chlorine at the 2-position via catalytic hydrogenation.

Protocol:

  • (Step B) Suspend the product from Step A (1.0 eq) in phosphorus oxychloride (POCl₃) and heat at reflux for 2 hours. Cool the mixture and pour it carefully onto crushed ice, then neutralize with aqueous NaOH. Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer over Na₂SO₄, and concentrate to yield the crude 2,4-dichloro intermediate.

  • (Step C) Dissolve the crude product from the previous step in ethanol (EtOH). Add sodium acetate (NaOAc, 3.0 eq) and 10% Palladium on Carbon (Pd/C, 0.05 eq).

  • Stir the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with EtOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization.

ReagentMolar Eq.MW ( g/mol )Notes
Product from Step A1.0227.61Starting material for the sequence.
Phosphorus Oxychloride (POCl₃)Reagent153.33Highly corrosive and moisture-sensitive. Handle with care.
Sodium Acetate (NaOAc)3.082.03Acts as a base to neutralize HCl formed during reduction.
10% Palladium on Carbon (Pd/C)0.05-Catalyst for hydrogenation. Handle carefully, can be pyrophoric.
Hydrogen (H₂)Reagent2.02Flammable gas. Use appropriate safety precautions.
Product Yield: 96% (over 2 steps) 211.62 Isolated product after purification. [4]
Step D: Synthesis of 3-Fluoro-4-iodo-6-methoxyquinoline

The final step is a Finkelstein halogen exchange reaction to install the highly versatile iodine atom.

Protocol:

  • Dissolve 4-chloro-3-fluoro-6-methoxyquinoline (1.0 eq) in acetonitrile.

  • Add sodium iodide (NaI, 5.0 eq) to the solution.

  • Heat the mixture at reflux for 16 hours, monitoring by UPLC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., CH₂Cl₂).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the final product.[4]

ReagentMolar Eq.MW ( g/mol )Notes
4-Chloro-3-fluoro-6-methoxyquinoline1.0211.62Starting material from Step C.
Sodium Iodide (NaI)5.0149.89Use anhydrous NaI.
AcetonitrileSolvent41.05Anhydrous grade recommended.
Product Yield: 91% 303.08 Final key intermediate. [4]

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

The 4-iodoquinoline intermediate is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse analogs. The Suzuki-Miyaura reaction is a robust method for forming C-C bonds with aryl or heteroaryl boronic acids.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

G A This compound Derivative C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., DME/H2O) A->C B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) B->C D 3-Fluoro-4-arylquinoline Derivative C->D Heat

Caption: General workflow for derivatization via Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki Coupling:
  • To an oven-dried reaction vessel equipped with a stir bar, add the this compound derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[6]

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of DME/water or Toluene/water).[6]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylquinoline derivative.

ComponentExampleMolar Eq. / mol%Function
Iodo-SubstrateThis compound1.0Electrophile
Boronic AcidPhenylboronic Acid1.2 - 1.5Nucleophile Source
CatalystPd(PPh₃)₄2 - 5 mol%Palladium(0) source
BaseK₂CO₃, Cs₂CO₃2.0 - 3.0Activates boronic acid, neutralizes byproducts
SolventDME / Water (4:1)-Dissolves organic and inorganic reagents
Product 3-Fluoro-4-phenylquinoline Yield: 70-95% Varies with substrate.

Application: Targeting Cancer Cell Signaling Pathways

Quinoline derivatives are well-established as potent inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer.[1][7] Many of these inhibitors act by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream phosphorylation cascade that drives cell proliferation and survival.[8] Derivatives synthesized using the protocols above can be screened against a panel of kinases to identify novel therapeutic leads.

Representative Signaling Pathway: RTK/RAS/MAPK Cascade

The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for quinoline-based inhibitors. Upon growth factor binding, RTKs dimerize and autophosphorylate, initiating a cascade through RAS, RAF, MEK, and ERK, which ultimately promotes gene transcription related to cell growth and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Inhibitor 3-Fluoro-4-Aryl-Quinoline Derivative (Inhibitor) Inhibitor->RAF INHIBITS Proliferation Gene Expression: Cell Proliferation, Survival TF->Proliferation Promotes GF Growth Factor GF->RTK Binds

Caption: Simplified RTK signaling pathway showing inhibition by a quinoline derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 3-fluoro-4-iodoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in the Suzuki coupling of this compound?

A1: Low or no conversion in the Suzuki coupling of this compound can often be attributed to several critical factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely. The nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1]

  • Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. Standard ligands may not be effective for this specific substrate.

  • Inappropriate Base: The strength and type of base are critical for the transmetalation step and can significantly impact the reaction outcome.[2]

  • Presence of Oxygen: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote side reactions like homocoupling.[2][3][4]

  • Poor Quality of Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation.[2][3][4]

Q2: What side products are commonly observed, and how can their formation be minimized?

A2: Common side products in this reaction include:

  • Homocoupling of the Boronic Acid: This is often exacerbated by the presence of oxygen.[4] To minimize this, ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[4][5][6]

  • Dehalogenation of this compound: This results in the formation of 3-fluoroquinoline. Optimization of reaction conditions, such as temperature, base, and solvent, can help favor the desired cross-coupling pathway.[4]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source.[2][4] To mitigate this, consider using milder reaction conditions, anhydrous solvents, and more stable boronic esters like pinacol esters or MIDA boronates.[2][4][7]

Q3: Which palladium catalysts and ligands are recommended for coupling with a quinoline substrate?

A3: Due to the potential for the quinoline nitrogen to inhibit the catalyst, selecting an appropriate catalyst system is vital.[1] While standard catalysts like Pd(PPh₃)₄ can be a starting point, more electron-rich and bulky phosphine ligands are often more effective for challenging substrates. Consider screening ligands such as Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or other electron-rich, bulky ligands like PCy₃ or P(t-Bu)₃ in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[8][9][10] Pre-formed catalysts incorporating these ligands are also excellent choices.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Recommendation
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality. If using a Pd(II) source (e.g., Pd(OAc)₂), it needs to be reduced in situ to Pd(0). Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3][11] Ensure rigorous exclusion of oxygen.
Inappropriate Ligand Screen a panel of ligands with varying steric bulk and electronic properties. Electron-rich and bulky ligands are often beneficial for heteroaromatic substrates.[12]
Incorrect Base The choice of base is substrate-dependent. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.[2][6] For sensitive substrates, a weaker base may be necessary. Anhydrous K₃PO₄ may require a small amount of water to be effective.[4][10]
Solvent Issues Ensure solvents are anhydrous (if required by the specific conditions) and thoroughly degassed.[2][4] Common solvent systems include dioxane/water, toluene/water, or DMF.[2][13]
Low Reaction Temperature Many Suzuki couplings require heating, typically between 80-110 °C.[2] If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can cause catalyst decomposition.[2]
Poor Boronic Acid Quality Use fresh, high-purity boronic acid.[2] To enhance stability, consider using boronic pinacol esters or potassium trifluoroborate salts.[2][3][7]
Issue 2: Significant Formation of Side Products
Side Product Troubleshooting Recommendation
Homocoupling Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2][4] Maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation This can sometimes be promoted by certain bases or high temperatures. Screen different bases and consider running the reaction at a lower temperature for a longer duration.[2][4]
Protodeboronation Minimize water in the reaction by using anhydrous solvents, unless aqueous conditions are required for the chosen base.[4] Use milder bases (e.g., NaHCO₃, KHCO₃) or lower the reaction temperature.[4] Using boronic esters (e.g., pinacol, MIDA) can also increase stability.[4][7]

Data Presentation

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (4 mol%)-
Base K₃PO₄ (2.5 equiv)K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.5 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)DMF
Temperature 90 °C100 °C85 °C
Atmosphere ArgonNitrogenArgon
Table 2: Comparison of Reaction Parameters from Literature for Similar Substrates
Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Aryl-4-chloro-3-iodoquinolineArylboronic acidPdCl₂(PPh₃)₂ / PCy₃K₂CO₃Dioxane/H₂O80-90-[13]
2-Aryl-4-chloro-3-iodoquinoline4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃DMF80-90-[13]
Generic Iodo CompoundBoronic EsterPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120 (µW)53[14]
Generic Iodo CompoundBoronic AcidPd(PPh₃)₄K₃PO₄DMF8553[14]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

Note: This is a generalized starting protocol. Optimization of specific parameters is highly recommended.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Degassing and Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pd(II)_Complex Pd(II) Complex (Ar-Pd(II)-X)L₂ Ox_Add->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Di-organo Pd(II) Complex (Ar-Pd(II)-Ar')L₂ Transmetalation->Pd(II)_Aryl_Complex Red_Elim Reductive Elimination Pd(II)_Aryl_Complex->Red_Elim Red_Elim->Pd(0)L2 Product Coupled Product (Ar-Ar') Red_Elim->Product ArX This compound (Ar-X) ArX->Ox_Add ArB Boronic Acid/Ester (Ar'-B(OR)₂) ArB->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen Pd Source & Ligands (e.g., Pd₂(dba)₃/SPhos) check_catalyst->optimize_catalyst No check_reagents Are Starting Materials High Quality? check_conditions->check_reagents Yes optimize_conditions Screen Base, Solvent, Temperature check_conditions->optimize_conditions No optimize_reagents Use Fresh Boronic Acid/Ester Ensure Anhydrous/Degassed Solvents check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->check_conditions optimize_conditions->check_reagents optimize_reagents->success

References

common side reactions in the synthesis of 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Fluoro-4-iodoquinoline

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The content addresses common side reactions and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is through the directed ortho-metalation (DoM) of 3-fluoroquinoline. This process involves the deprotonation at the C4 position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with an iodine source, such as molecular iodine (I₂).[1]

Q2: I am observing a significant amount of unreacted 3-fluoroquinoline in my final product mixture. What could be the cause?

A2: Unreacted starting material is typically a result of incomplete lithiation. This can be caused by several factors:

  • Insufficient Base: The stoichiometry of LDA to 3-fluoroquinoline may be inadequate.

  • Base Degradation: LDA is sensitive to moisture and air. Use of old or improperly stored LDA can lead to lower effective concentration.

  • Low Reaction Temperature: While the reaction is run at low temperatures (e.g., -78 °C) to prevent side reactions, the lithiation step may require a slightly higher temperature or longer reaction time to go to completion.

  • Presence of Proton Sources: Trace amounts of water or other protic impurities in the solvent or starting material can quench the LDA or the lithiated intermediate.

Q3: My TLC analysis shows multiple product spots, some of which I suspect are isomers. Is this common?

A3: Yes, the formation of isomeric byproducts can occur. While the directed metalation is highly regioselective for the C4 position, side reactions can lead to iodination at other positions.[2][3] Direct electrophilic iodination of any unreacted 3-fluoroquinoline can occur, typically favoring the C5 and C8 positions on the benzene ring, or the C3 position under radical conditions.[2][3]

Q4: I have identified a di-iodinated species in my product. How can I prevent its formation?

A4: The formation of di-iodoquinolines is a common side reaction resulting from over-iodination, where the desired this compound product reacts again with the iodine source.[3] To minimize this, you can:

  • Control Stoichiometry: Use a stoichiometric amount or a slight deficit of the iodinating agent (e.g., 1.0 to 1.1 equivalents of I₂).

  • Slow Addition: Add the iodine solution slowly to the reaction mixture to avoid localized high concentrations.

  • Maintain Low Temperature: Keep the reaction temperature at -78 °C during the iodine addition to reduce the rate of the second iodination.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete lithiation. 2. Quenching of lithiated intermediate by moisture. 3. Reaction of organolithium with solvent (THF). 4. Formation of multiple side products.1. Ensure LDA is freshly prepared or properly titrated. Increase equivalents of LDA slightly (e.g., to 1.2-1.5 eq). 2. Use rigorously dried solvents and glassware. Perform the reaction under a strict inert atmosphere (N₂ or Ar). 3. Maintain the reaction temperature strictly at -78 °C, as warming can promote the decomposition of the lithiated species. 4. Optimize the reaction time and stoichiometry of iodine. Purify the crude product carefully using column chromatography.
Formation of Dark, Tarry Material 1. Reaction temperature too high. 2. Degradation of starting material or product by the strong base. 3. Oxidative side reactions.1. Ensure the reaction is maintained at -78 °C throughout the addition and stirring phases. 2. Minimize the reaction time after the lithiation is complete before adding the electrophile. 3. Degas solvents and ensure the reaction is run under a positive pressure of inert gas.
Product is Difficult to Purify 1. Presence of multiple, closely-eluting isomers. 2. Unreacted starting material co-elutes with the product. 3. Oily or non-crystalline crude product.1. Use a high-resolution silica gel for column chromatography and test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients) to achieve better separation. 2. If starting material is the main contaminant, consider a purification step that exploits differences in basicity. 3. Attempt to crystallize the product from a suitable solvent system to improve purity.
Quantitative Data Summary

The table below presents hypothetical data illustrating how reaction conditions can affect product distribution. This data is for illustrative purposes and actual results may vary.

Entry Equivalents of LDA Equivalents of I₂ Yield of this compound (%) Yield of Unreacted Starting Material (%) Yield of Di-iodinated Product (%)
11.11.165255
21.51.18555
31.51.570520
41.21.08010<2

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Fluoroquinoline

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve freshly distilled diisopropylamine (1.5 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.5 eq) dropwise while maintaining the temperature. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 3-fluoroquinoline (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -75 °C. Stir the reaction mixture at -78 °C for 2 hours.

  • Iodination: Prepare a solution of iodine (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Load the dried, product-adsorbed silica onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 98:2 Hexane/Ethyl Acetate). Gradually increase the polarity of the eluent to separate the components.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Pathway Start 3-Fluoroquinoline Lithiation Lithiation (LDA, THF, -78°C) Start->Lithiation Intermediate 4-Lithio-3-fluoroquinoline (Intermediate) Lithiation->Intermediate Main Path Unreacted Unreacted 3-Fluoroquinoline Lithiation->Unreacted Incomplete Reaction Iodination Iodination (I₂, -78°C) Intermediate->Iodination Product This compound (Desired Product) Iodination->Product DiIodo Di-iodo Product Product->DiIodo Over-iodination Isomers Isomeric Iodo-products (e.g., C5/C8-iodo) Unreacted->Isomers Direct Electrophilic Iodination

Caption: Reaction scheme for the synthesis of this compound and key side reactions.

Troubleshooting_Workflow Start Analysis of Crude Product (TLC, NMR) LowYield Observation: Low Yield Start->LowYield Low Conversion MultiSpots Observation: Multiple Spots on TLC Start->MultiSpots Impure Product Cause_Incomplete Cause: Incomplete Lithiation? LowYield->Cause_Incomplete Cause_Moisture Cause: Moisture Contamination? LowYield->Cause_Moisture Cause_Isomers Cause: Isomer Formation? MultiSpots->Cause_Isomers Cause_OverIodination Cause: Over-iodination? MultiSpots->Cause_OverIodination Sol_LDA Solution: Check/Increase LDA Stoichiometry Cause_Incomplete->Sol_LDA Sol_Dry Solution: Use Anhydrous Conditions Cause_Moisture->Sol_Dry Sol_Chroma Solution: Optimize Chromatography Cause_Isomers->Sol_Chroma Sol_Iodine Solution: Reduce Iodine Stoichiometry Cause_OverIodination->Sol_Iodine

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Purification of 3-Fluoro-4-iodoquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Fluoro-4-iodoquinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and its derivatives are recrystallization and column chromatography.[1] High-performance liquid chromatography (HPLC) can also be employed for achieving high purity, especially for analytical purposes or small-scale preparative separations.[2][3]

Q2: My this compound derivative appears as an oil, making recrystallization difficult. What can I do?

A2: If your product is an oil, column chromatography is generally the preferred method of purification.[4] Alternatively, you could attempt to form a salt of the quinoline, such as a hydrochloride or picrate, which may be crystalline and easier to purify by recrystallization.[5] The free base can then be regenerated after purification.

Q3: What are the typical storage conditions for this compound?

A3: Fluorinated iodoquinolines should generally be stored at low temperatures (e.g., 4°C), protected from light, and in a tightly sealed container to prevent degradation.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives in a question-and-answer format.

Issue 1: My compound is decomposing on the silica gel column.

  • Question: I am attempting to purify my this compound derivative using silica gel column chromatography, but I am observing significant decomposition. What could be the cause and how can I prevent this?

  • Answer: Decomposition on silica gel is a common issue when purifying quinoline derivatives. This is often due to the acidic nature of standard silica gel, as the quinoline nitrogen is basic.[7] To mitigate this, you can:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution. A common practice is to use an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[7]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[4] However, compatibility should be tested on a small scale first.

    • Work Quickly: Minimize the time your compound spends on the column.

Issue 2: My recrystallization yield is very low.

  • Question: I've identified a suitable solvent for recrystallization, but my final yield is less than 20%. What are the possible reasons for this?

  • Answer: A poor yield in recrystallization can stem from several factors:

    • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor.[8] Try to use the minimum amount of hot solvent required to dissolve your crude product.

    • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost.[8] Ensure your filtration apparatus is pre-heated.

    • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility is still significant at low temperatures, you will lose product. Consider using a mixed solvent system to fine-tune the solubility.

Issue 3: The compound "oils out" during recrystallization.

  • Question: When I cool the recrystallization solution, my compound separates as an oil instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which lowers the melting point of the mixture. To address this, you can:

    • Add more solvent: Re-heat the solution and add more of the "soluble solvent" to decrease the saturation point, then allow it to cool more slowly.[8]

    • Lower the cooling rate: Insulate the flask to ensure a very slow cooling process, which encourages the formation of an ordered crystal lattice.

    • Pre-purify with charcoal: If colored impurities are present, they may be contributing to the oiling out. Treating the hot solution with activated charcoal can remove these.[8]

Experimental Protocols

Recrystallization

This method is effective for purifying moderate to large quantities of solid products. The choice of solvent is critical.

Recommended Solvent Systems:

  • Hexane/Ethyl Acetate[1]

  • Ethanol/Water[1]

  • Toluene[1]

Procedure (using Hexane/Ethyl Acetate):

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.[1]

  • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.[1]

  • Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid.[1]

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.[1]

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Column Chromatography

Column chromatography is a versatile technique for purifying both solid and oily products.[9]

Typical Stationary and Mobile Phases:

Stationary PhaseEluent System (Gradient)
Silica Gel (can be deactivated with NEt₃)[7]Hexane/Ethyl Acetate[1]
Neutral AluminaDichloromethane/Methanol

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).[1]

  • Pack a glass column with the silica gel slurry.[10]

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.[1]

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.[1]

  • Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.[1]

  • Elute the column with a gradient of Hexane/Ethyl Acetate, starting with the less polar mixture and gradually increasing the polarity.[1]

  • Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).[1]

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization If solid Column Column Chromatography Crude->Column If oil or impure solid TLC TLC Analysis Recrystallization->TLC Column->TLC Pure Pure Product TLC->Pure Fractions are pure

Caption: General purification workflow for this compound.

TroubleshootingLogic Troubleshooting Column Chromatography Start Start Column Chromatography Decomposition Decomposition on Column? Start->Decomposition Deactivate Deactivate Silica with NEt3 Decomposition->Deactivate Yes Successful Successful Purification Decomposition->Successful No AltStationary Use Neutral Alumina/Florisil Deactivate->AltStationary Still Decomposing Deactivate->Successful Resolved AltStationary->Successful

Caption: Troubleshooting logic for column chromatography decomposition.

References

Technical Support Center: Sonogashira Reactions with 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions involving 3-fluoro-4-iodoquinoline.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding, and I am only recovering my starting material. What are the likely causes?

A1: A complete lack of reactivity in a Sonogashira coupling with this compound can stem from several factors. The primary culprits are often related to the catalyst system, reaction setup, and purity of reagents. Key areas to investigate include:

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated. This can be due to the quality of the palladium precatalyst or the presence of oxidizing agents.

  • Insufficient Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the palladium catalyst.[1]

  • Poor Quality Reagents: Impurities in solvents, the amine base, or the alkyne can interfere with the catalytic cycle. Water in the reaction mixture can be particularly detrimental.

  • Low Reaction Temperature: While 4-iodoquinolines are generally reactive, the electron-withdrawing nature of the fluorine atom and the quinoline ring may necessitate higher temperatures to facilitate the oxidative addition step.

Q2: I am observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this, and how can I prevent it?

A2: The side product is likely the result of Glaser-Hay coupling, which is the oxidative homocoupling of terminal alkynes. This is a common side reaction in Sonogashira couplings and is promoted by the copper(I) cocatalyst in the presence of oxygen.[1] To minimize this unwanted reaction, consider the following:

  • Rigorous Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[1] All solvents and liquid reagents should be thoroughly degassed prior to use.[1]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol can be an effective solution. These protocols often require a different ligand and base combination.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby disfavoring the homocoupling pathway.

Q3: My reaction yields are consistently low. What parameters can I adjust to optimize the yield of my 4-alkynyl-3-fluoroquinoline product?

A3: Low yields in Sonogashira reactions are a common challenge. A systematic optimization of reaction parameters is often necessary. The following table summarizes key parameters and their potential impact on reaction yield.

ParameterPotential IssueRecommended ActionExpected Outcome
Palladium Catalyst Low catalyst activity or decomposition.Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). Consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2]Increased reaction rate and yield.
Copper(I) Co-catalyst Impure or inactive CuI.Use freshly purchased, high-purity CuI.Improved catalytic turnover.
Base Suboptimal basicity or presence of impurities.Screen different amine bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃). Ensure the base is anhydrous.Enhanced deprotonation of the alkyne and improved reaction kinetics.
Solvent Poor solubility of reagents or catalyst deactivation.Test different anhydrous, degassed solvents such as DMF, THF, or dioxane.Improved reaction homogeneity and catalyst stability.
Temperature Insufficient energy for oxidative addition.Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C).Overcoming the activation energy barrier and driving the reaction to completion.
Reagent Stoichiometry Incomplete consumption of the limiting reagent.Use a slight excess of the alkyne (e.g., 1.1-1.5 equivalents).[3]Pushes the equilibrium towards product formation.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the Sonogashira coupling of this compound.

Problem: No Reaction or Very Low Conversion

Troubleshooting_Low_Conversion start Low/No Conversion of This compound check_catalyst Is the catalyst system active? start->check_catalyst check_conditions Are the reaction conditions appropriate? check_catalyst->check_conditions Yes catalyst_solution Solution: - Use fresh Pd and Cu catalysts. - Consider a more active ligand (e.g., XPhos, SPhos). - Ensure proper precatalyst activation if necessary. check_catalyst->catalyst_solution No check_reagents Are the reagents pure and anhydrous? check_conditions->check_reagents Yes conditions_solution Solution: - Increase reaction temperature (e.g., 60-100 °C). - Ensure rigorous degassing (freeze-pump-thaw). - Increase reaction time. check_conditions->conditions_solution No reagents_solution Solution: - Use freshly distilled/dried solvents and amine base. - Verify the purity of the alkyne. check_reagents->reagents_solution No success Reaction Successful check_reagents->success Yes catalyst_solution->success conditions_solution->success reagents_solution->success

Caption: Troubleshooting workflow for low or no conversion.

Problem: Significant Alkyne Homocoupling (Glaser Coupling)

Troubleshooting_Glaser_Coupling start Excessive Alkyne Homocoupling check_atmosphere Is the reaction under strict inert atmosphere? start->check_atmosphere consider_cu_free Is copper-free protocol an option? check_atmosphere->consider_cu_free Yes atmosphere_solution Solution: - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of Ar or N₂. check_atmosphere->atmosphere_solution No cu_free_solution Solution: - Switch to a copper-free Sonogashira protocol. - This often involves a different ligand and base. consider_cu_free->cu_free_solution Yes success Homocoupling Minimized consider_cu_free->success No, optimize standard conditions further atmosphere_solution->success cu_free_solution->success

Caption: Decision tree for minimizing Glaser homocoupling.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is adapted from a procedure for the structurally similar 3-fluoro-4-iodopyridine and should serve as a good starting point for optimization.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Mechanism product Ar-C≡C-R reductive_elimination reductive_elimination reductive_elimination->product cu_acetylide cu_acetylide transmetalation transmetalation cu_acetylide->transmetalation Enters Pd Cycle

Caption: The catalytic cycles of the Sonogashira reaction.

References

preventing homocoupling in palladium-catalyzed reactions of 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 3-fluoro-4-iodoquinoline. The focus is on preventing the common side reaction of homocoupling.

Troubleshooting Guide: Minimizing Homocoupling

This guide addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Q1: I am observing a significant amount of homocoupling product (biquinoline) in my Suzuki-Miyaura reaction. What are the likely causes and how can I prevent it?

A1: Homocoupling in Suzuki-Miyaura reactions is often attributed to the presence of Pd(II) species and oxygen. Here are the primary causes and solutions:

  • Inadequate Degassing: Oxygen can promote the homocoupling of boronic acids.[1][2] Ensure rigorous exclusion of dissolved oxygen from your reaction mixture.

    • Solution: Employ a subsurface sparge with an inert gas (nitrogen or argon) for a sufficient duration prior to adding the palladium catalyst.[3][4] Standard freeze-pump-thaw cycles are also effective.

  • Use of Pd(II) Precatalysts: Pd(II) sources can react stoichiometrically with the boronic acid to produce the homocoupling dimer and Pd(0).[2][3]

    • Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure efficient in-situ reduction to Pd(0). The use of modern precatalysts, like the Buchwald G3 palladacycles, can also ensure clean catalyst generation.[5]

  • Presence of Oxidants: Trace oxidants in your reagents or solvents can regenerate Pd(II) from Pd(0), leading to homocoupling.

    • Solution: Use freshly purified and thoroughly degassed solvents and reagents.[6] Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state without interfering with the catalytic cycle.[3][4]

  • High Temperatures: Elevated temperatures can sometimes accelerate the rate of homocoupling.[7]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[7]

Q2: In my Sonogashira coupling of this compound with a terminal alkyne, I am isolating a significant amount of the alkyne dimer (Glaser coupling product). How can I suppress this side reaction?

A2: The homocoupling of terminal alkynes in Sonogashira reactions, known as Glaser coupling, is a common issue, often promoted by the copper(I) co-catalyst and the presence of oxygen.[8][9]

  • Oxygen-Mediated Dimerization: The copper acetylide intermediate can undergo oxidative homocoupling in the presence of air.[8]

    • Solution: It is crucial to maintain an inert atmosphere throughout the reaction.[9] Rigorous degassing of all solvents and reagents is essential.

  • Copper Co-catalyst: The copper(I) co-catalyst is often implicated in Glaser coupling.[9]

    • Solution: Consider employing a copper-free Sonogashira protocol. While this may require different ligands or reaction conditions, it eliminates the primary pathway for alkyne dimerization.[9]

  • Base Selection: The choice of base can influence the extent of homocoupling.[10]

    • Solution: Amine bases are typically used.[10][11] Screening different bases (e.g., Et₃N, DIPEA, piperidine) may help identify conditions that favor the cross-coupling pathway.

Q3: My Stille coupling reaction is producing homocoupled stannane dimers. What are the contributing factors?

A3: Homocoupling of organostannane reagents in Stille reactions can occur through two primary mechanisms: reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[12]

  • Reaction with Pd(II): Two equivalents of the organostannane can react with a Pd(II) species, leading to reductive elimination of the homocoupled product.[12]

    • Solution: Similar to Suzuki reactions, ensure efficient generation of the active Pd(0) catalyst. Using a Pd(0) source directly can be beneficial.

  • Ligand Effects: The choice of ligand can influence the rates of the desired cross-coupling versus undesired side reactions.

    • Solution: Employing bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, potentially outcompeting the homocoupling pathway.[7][13]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of palladium-catalyzed reactions?

A1: Homocoupling is an undesired side reaction where two identical molecules of a coupling partner react to form a symmetrical dimer. For example, in a Suzuki reaction of this compound with phenylboronic acid, the homocoupling of phenylboronic acid would yield biphenyl, and the homocoupling of this compound would result in 3,3'-difluoro-4,4'-biquinoline.

Q2: Which palladium-catalyzed reactions are most susceptible to homocoupling?

A2: While possible in many cross-coupling reactions, homocoupling is frequently observed in Suzuki-Miyaura reactions (homocoupling of the organoboron reagent) and Sonogashira reactions (homocoupling of the terminal alkyne, also known as Glaser coupling).[8][9] Stille reactions can also exhibit homocoupling of the organostannane reagent.[12]

Q3: How does the choice of ligand impact homocoupling?

A3: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[7] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often effective at minimizing homocoupling.[7] Their steric bulk can hinder the formation of intermediates that lead to dimerization.[7]

Q4: Can the palladium source influence the extent of homocoupling?

A4: Yes. Using Pd(II) precatalysts like Pd(OAc)₂ can lead to an initial stoichiometric homocoupling of the organometallic reagent to generate the active Pd(0) catalyst.[2][3] This can be a significant source of the homocoupled byproduct. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or highly efficient precatalysts that rapidly convert to Pd(0), can mitigate this issue.[5]

Q5: Is it always necessary to use a copper co-catalyst in Sonogashira reactions?

A5: No, copper-free Sonogashira couplings are well-established.[9] The copper co-catalyst, while increasing reactivity, is a primary contributor to the undesired homocoupling of the alkyne (Glaser coupling).[9] Copper-free conditions are often preferred to avoid this side reaction, though they may require careful optimization of the ligand, base, and solvent.

Data Presentation

Table 1: General Strategies to Minimize Homocoupling in Palladium-Catalyzed Reactions

ParameterRecommendation for Minimizing HomocouplingRationaleApplicable Reactions
Atmosphere Rigorously inert (Nitrogen or Argon)Prevents oxygen-promoted homocoupling.[1][3][4][8]Suzuki, Sonogashira, Stille
Palladium Source Pd(0) precursors (e.g., Pd(PPh₃)₄) or efficient Pd(II) precatalysts (e.g., Buchwald G3)Reduces homocoupling initiated by Pd(II) species.[2][3][5]Suzuki, Stille
Ligands Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsSteric hindrance disfavors dimer formation; promotes desired reductive elimination.[7][13]Suzuki, Stille, Sonogashira
Temperature Lowest feasible temperature for the reactionCan suppress the rate of homocoupling relative to cross-coupling.[7]Suzuki, Stille, Sonogashira
Additives Mild reducing agents (e.g., potassium formate)Maintains palladium in the active Pd(0) state.[3][4]Suzuki
Co-catalyst (for Sonogashira) Copper-free conditionsEliminates the primary pathway for alkyne dimerization (Glaser coupling).[9]Sonogashira

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

  • To an oven-dried Schlenk flask, add the boronic acid (1.2-1.5 equivalents), base (e.g., K₂CO₃, 2-3 equivalents), and this compound (1 equivalent).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Subject the mixture to three freeze-pump-thaw cycles or perform a subsurface sparge with argon for 30 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling

  • To an oven-dried Schlenk tube, add this compound (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a ligand (if necessary).

  • Seal the tube and purge with argon or nitrogen.

  • Add the degassed solvent (e.g., THF or DMF) and the degassed amine base (e.g., Et₃N or DIPEA, 2-4 equivalents).

  • Add the terminal alkyne (1.1-1.5 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature and monitor its progress.

  • Work-up is performed by diluting the reaction mixture with a suitable solvent, washing with brine, drying the organic layer, and concentrating. The product is then purified by chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OR)₂) PdII_ArX->Transmetal Base PdII_ArAr Ar-Pd(II)(Ar')L₂ Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product PdII_cat Pd(II) BoronicAcid 2 Ar'-B(OR)₂ PdII_cat->BoronicAcid O₂ Homocoupling_Product Ar'-Ar' BoronicAcid->Homocoupling_Product Pd0_from_homo Pd(0) BoronicAcid->Pd0_from_homo Reduction

Caption: Catalytic cycle for Suzuki coupling showing the desired cross-coupling pathway and the undesired homocoupling side reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Atmosphere Is the reaction atmosphere rigorously inert? Start->Check_Atmosphere Improve_Degassing Action: Improve degassing (subsurface sparge, freeze-pump-thaw) Check_Atmosphere->Improve_Degassing No Check_Pd_Source What is the palladium source? Check_Atmosphere->Check_Pd_Source Yes Improve_Degassing->Check_Pd_Source Use_Pd0 Action: Switch to Pd(0) source or efficient precatalyst Check_Pd_Source->Use_Pd0 Pd(II) Check_Temp Is the reaction temperature optimized? Check_Pd_Source->Check_Temp Pd(0) Use_Pd0->Check_Temp Lower_Temp Action: Screen lower temperatures Check_Temp->Lower_Temp No Check_Ligand Is the ligand optimal? Check_Temp->Check_Ligand Yes Lower_Temp->Check_Ligand Screen_Ligands Action: Screen bulky, electron-rich ligands Check_Ligand->Screen_Ligands No Success Homocoupling Minimized Check_Ligand->Success Yes Screen_Ligands->Success

References

Technical Support Center: Addressing Regioselectivity in Reactions with 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-fluoro-4-iodoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific regioselectivity issues that may be encountered during cross-coupling and nucleophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: In palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), which position of this compound is more reactive, the C-3 fluorine or the C-4 iodine?

A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond at the C-4 position is significantly more reactive than the carbon-fluorine (C-F) bond at the C-3 position. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, these reactions are expected to proceed with high regioselectivity at the C-4 position.

Q2: Is there a risk of a competitive reaction at the C-3 fluorine in cross-coupling reactions?

A2: Under standard palladium-catalyzed cross-coupling conditions, the C-F bond is generally unreactive. The significant difference in reactivity between the C-I and C-F bonds allows for selective functionalization at the C-4 position. However, extremely harsh reaction conditions or the use of specialized catalysts designed for C-F activation could potentially lead to side reactions, but this is not a common issue.

Q3: In nucleophilic aromatic substitution (SNAr) reactions, which position is more susceptible to nucleophilic attack?

A3: The C-4 position of the quinoline ring is electronically activated for nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the Meisenheimer intermediate. While the C-F bond at the C-3 position could also potentially undergo SNAr, the C-4 iodo group is generally a better leaving group in such reactions. Therefore, SNAr reactions are also expected to favor substitution at the C-4 position.

Q4: How can I confirm the regioselectivity of my reaction product?

A4: The most definitive method for confirming the regioselectivity of your product is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC). This technique allows you to observe long-range correlations between protons and carbons, which can unambiguously establish the connectivity of the newly introduced group. For example, a correlation between the protons of the new substituent and the quinoline carbons C-4 and C-4a would confirm C-4 substitution.

Troubleshooting Guides

This section provides troubleshooting for common regioselectivity issues and other problems encountered during reactions with this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Problem 1: Low or no conversion to the desired C-4 coupled product.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more readily activated.
Inappropriate Ligand The choice of ligand is crucial. For Suzuki reactions, consider bulky electron-rich phosphine ligands like SPhos or XPhos. For Sonogashira, phosphine ligands like PPh₃ are common. For Buchwald-Hartwig, biarylphosphines are often effective. Screen a small library of ligands to find the optimal one for your specific substrate.
Incorrect Base or Solvent The base and solvent system can significantly impact the reaction rate and yield. For Suzuki reactions, a combination of an inorganic base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/water is common. For Sonogashira and Buchwald-Hartwig, organic bases (e.g., Et₃N, DIPEA) or strong inorganic bases (e.g., NaOtBu, K₃PO₄) in aprotic solvents like THF, DMF, or toluene are typically used.
Reaction Temperature Too Low While C-I bonds are reactive, some cross-coupling reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Problem 2: Formation of side products, such as homocoupling of the starting material or the coupling partner.

Possible Cause Troubleshooting Step
Presence of Oxygen Homocoupling is often promoted by the presence of oxygen. Ensure all solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Incorrect Catalyst Loading Too high or too low a catalyst loading can sometimes lead to side reactions. Optimize the catalyst and ligand loading, typically between 1-5 mol% for the palladium source.
Decomposition of Boronic Acid (Suzuki) Boronic acids can be prone to decomposition (protodeboronation). Use fresh boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem 1: Reaction is sluggish or does not proceed at the C-4 position.

Possible Cause Troubleshooting Step
Insufficiently Nucleophilic Reagent The nucleophilicity of the incoming group is critical. If using a weak nucleophile, consider using a stronger base to deprotonate it and increase its reactivity.
Poor Solvent Choice SNAr reactions are generally favored in polar aprotic solvents such as DMSO, DMF, or NMP, which can stabilize the charged Meisenheimer intermediate.
Low Reaction Temperature Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. Increase the reaction temperature, but monitor for potential side reactions or decomposition.

Problem 2: Suspected reaction at the C-3 fluoro position.

Possible Cause Troubleshooting Step
Harsh Reaction Conditions Very high temperatures or the use of very strong, small nucleophiles could potentially lead to substitution at the C-3 position.
Confirmation of Regioisomers If a mixture of products is suspected, use analytical techniques like HPLC or GC-MS to separate the isomers. Confirm the structure of the major and minor products using 2D NMR (HMBC).
Optimization for C-4 Selectivity To favor reaction at the C-4 position, use the mildest possible conditions (lower temperature, shorter reaction time) that still afford a reasonable conversion. Using a bulkier nucleophile may also sterically hinder attack at the more crowded C-3 position.

Experimental Protocols & Data

The following are generalized experimental protocols for key reactions with this compound, based on established methodologies for similar substrates. Researchers should optimize these conditions for their specific coupling partners.

Suzuki-Miyaura Coupling (C-4 Arylation)

This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at the C-4 position.

Reaction Scheme:

Suzuki_Miyaura_Coupling substrate This compound reagents Pd Catalyst Ligand Base Solvent, Heat substrate->reagents boronic_acid Arylboronic Acid (or boronate ester) boronic_acid->reagents product 3-Fluoro-4-arylquinoline reagents->product

Caption: Suzuki-Miyaura coupling workflow.

Protocol:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Heat the reaction mixture with stirring at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Representative Data (Suzuki-Miyaura Coupling):

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95Adapted from similar substrates
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100890-98Adapted from similar substrates
Sonogashira Coupling (C-4 Alkynylation)

This protocol outlines the Sonogashira coupling for the synthesis of 4-alkynyl-3-fluoroquinolines.

Reaction Scheme:

Sonogashira_Coupling substrate This compound reagents Pd Catalyst Cu(I) co-catalyst Base Solvent substrate->reagents alkyne Terminal Alkyne alkyne->reagents product 3-Fluoro-4-alkynylquinoline reagents->product

Caption: Sonogashira coupling workflow.

Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Representative Data (Sonogashira Coupling):

Pd CatalystCu SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT680-92Adapted from similar substrates[1]
Pd(PPh₃)₄CuIDIPEADMF50485-95Adapted from similar substrates
Buchwald-Hartwig Amination (C-4 Amination)

This protocol details the Buchwald-Hartwig amination for the formation of a C-N bond at the C-4 position.

Reaction Scheme:

Buchwald_Hartwig_Amination substrate This compound reagents Pd Pre-catalyst Ligand Base Solvent, Heat substrate->reagents amine Primary or Secondary Amine amine->reagents product 4-Amino-3-fluoroquinoline reagents->product

Caption: Buchwald-Hartwig amination workflow.

Protocol:

  • In a glovebox, charge a reaction vial with the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the appropriate biarylphosphine ligand (e.g., Xantphos, RuPhos, 1.5-2x mol% of Pd), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add a dry, degassed solvent such as toluene, dioxane, or t-BuOH.

  • Seal the vial and heat with stirring at 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify the product.

Representative Data (Buchwald-Hartwig Amination):

Pd Pre-catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001675-90Adapted from similar substrates[2][3]
RuPhos-Pd-G3K₃PO₄t-BuOH901280-95Adapted from similar substrates
Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the SNAr reaction of this compound with an amine nucleophile.

Logical Workflow for Troubleshooting SNAr:

SNAr_Troubleshooting start Start SNAr Reaction check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_regio Mixture of Isomers? check_conversion->check_regio No stronger_base Use Stronger Base increase_temp->stronger_base change_solvent Switch to Polar Aprotic Solvent (DMSO, DMF) stronger_base->change_solvent change_solvent->check_conversion milder_cond Use Milder Conditions (Lower Temp, Shorter Time) check_regio->milder_cond Yes end_ok Desired C-4 Product check_regio->end_ok No confirm_structure Confirm Structure with 2D NMR milder_cond->confirm_structure end_issue Regioselectivity Issue confirm_structure->end_issue

Caption: Troubleshooting logic for SNAr reactions.

Protocol:

  • Combine this compound (1.0 equiv.) and the amine (1.5-3.0 equiv.) in a suitable solvent such as DMSO, DMF, or NMP.

  • If the amine is not basic enough, a non-nucleophilic base like K₂CO₃ or Et₃N can be added.

  • Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry, concentrate, and purify.

Representative Data (SNAr with Amines):

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholineK₂CO₃DMSO1201070-85Adapted from similar substrates[4]
AnilineNoneNMP1502465-80Adapted from similar substrates

References

managing reaction byproducts in the synthesis of 3-Fluoro-4-iodoquinoline analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Fluoro-4-iodoquinoline Analogs

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction byproducts and overcome common challenges encountered during the synthesis of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for preparing this compound?

A common strategy involves the direct iodination of a 3-fluoroquinoline precursor. This is often achieved by deprotonating the 4-position with a strong base, such as n-butyllithium (n-BuLi), at low temperatures, followed by quenching with an iodine source.[1] An alternative pathway is the Gould-Jacobs reaction, starting from a substituted aniline and a malonic ester derivative to build the quinoline core, followed by subsequent halogenation steps.[2][3][4]

Q2: What are the most common byproducts encountered during the synthesis of this compound?

The most frequently observed byproducts include:

  • Unreacted Starting Material: Incomplete conversion of 3-fluoroquinoline.

  • De-iodinated Product: The desired product losing its iodine atom, reverting to 3-fluoroquinoline.

  • Regioisomers: Iodination occurring at other positions on the quinoline ring (e.g., C5, C7).

  • Di-iodinated Species: The addition of a second iodine atom to the molecule.

  • Polymeric/Tar-like material: Often results from harsh reaction conditions, especially high temperatures or strong acids during the initial quinoline ring formation.[5]

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or degradation of the reagents (especially the organolithium base).

  • Competitive Side Reactions: Formation of the byproducts listed above consumes starting material and reagents.

  • Product Decomposition: Halogenated quinolines can be sensitive to decomposition on acidic stationary phases like silica gel during purification.[6]

  • Work-up Losses: The product may have some solubility in the aqueous phase or may be lost during extraction and solvent removal steps.

Q4: How can I reliably identify and quantify the byproducts in my crude reaction mixture?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR can identify the main product and byproducts by their characteristic chemical shifts and coupling constants. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the components in the mixture, which is crucial for identifying starting materials, the product, and iodinated byproducts.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the product and the relative amounts of different byproducts.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High levels of unreacted 3-fluoroquinoline 1. Incomplete deprotonation. 2. Insufficient iodinating agent. 3. Degradation of the organolithium reagent.1. Ensure the reaction is performed under strictly anhydrous conditions. 2. Use a slight excess (1.1-1.2 equivalents) of the iodinating agent. 3. Titrate the n-BuLi solution before use to confirm its molarity. Ensure the temperature is maintained at -78 °C during addition.
Formation of regioisomeric or di-iodinated byproducts 1. Reaction temperature is too high, leading to reduced selectivity. 2. Excess organolithium reagent leading to multiple deprotonations.1. Maintain a strict low-temperature profile (-78 °C) throughout the base addition and iodination steps. 2. Add the n-BuLi dropwise and ensure efficient stirring to avoid localized concentration gradients. 3. Use no more than one equivalent of the base.
Product decomposes during silica gel column chromatography The basic nitrogen of the quinoline ring interacts with acidic silanol groups on the silica surface, causing streaking and decomposition.[7]1. Deactivate the Silica: Pre-treat the silica gel by eluting the column with the chosen solvent system containing 0.5-2% triethylamine or pyridine before loading the sample.[7] 2. Use Alumina: Switch to a neutral or basic alumina stationary phase.[7] 3. Alternative Purification: Consider recrystallization, preparative thin-layer chromatography (prep-TLC), or vacuum distillation if the compound is thermally stable.[8][9]
Crude product is a dark, tarry substance This is common in syntheses that build the quinoline ring under harsh conditions (e.g., Skraup or Doebner-von Miller reactions) due to polymerization.[5]1. Control Temperature: Add reagents slowly and use efficient cooling to manage exothermic reactions.[5] 2. Use a Moderator: For classical syntheses like the Skraup reaction, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[5] 3. Purification Strategy: For tarry crudes, initial purification might involve steam distillation or solvent extraction to isolate the product from polymeric material before final purification.[5]

Data Presentation

Table 1: Common Byproducts and Their Analytical Signatures

CompoundByproduct ClassExpected Mass (m/z)Key ¹H NMR Signal Characteristics
3-FluoroquinolineStarting Material147.05Absence of iodine-induced downfield shifts. A distinct proton signal at the C4 position.
3-Fluoro-5-iodoquinolineRegioisomer273.95Complex aromatic splitting pattern, different from the 4-iodo isomer.
3-Fluoro-x,x-diiodoquinolineOver-reaction399.84Fewer aromatic proton signals compared to the mono-iodinated product.
Biquinoline SpeciesDimerization>294Significantly more complex aromatic region and higher mass.

Experimental Protocols

Protocol: Synthesis of this compound via Direct Iodination[1]

Safety Precaution: This reaction uses a pyrophoric reagent (n-BuLi) and should be conducted by trained personnel under an inert atmosphere (Nitrogen or Argon) in a fume hood. Anhydrous solvents and glassware are critical.

Materials:

  • 3-Fluoroquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-fluoroquinoline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (1.1 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 2 hours at this temperature.[1]

  • Quenching: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution at -78 °C until the iodine color disappears.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add EtOAc. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel deactivated with 1% triethylamine, using a hexane/EtOAc gradient, or by recrystallization from a suitable solvent system.

Visualizations

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Result A 3-Fluoroquinoline in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (1.05 eq) Stir for 1h @ -78 °C B->C D Add Iodine Solution Stir for 2h @ -78 °C C->D E Quench with Na₂S₂O₃ D->E F Aqueous Work-up (Extraction with EtOAc) E->F G Dry & Concentrate F->G H Purification (Deactivated Silica Column) G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

G cluster_byproducts Byproduct Analysis cluster_solutions Corrective Actions Start Analyze Crude Product by TLC / LC-MS / ¹H NMR CheckPurity Is Desired Product the Major Component? Start->CheckPurity IdentifySM High % of Starting Material? CheckPurity->IdentifySM  No End Proceed with Purification CheckPurity->End  Yes IdentifyIsomers Presence of Isomers or Di-iodinated Species? IdentifySM->IdentifyIsomers No Sol_SM Check n-BuLi molarity. Use anhydrous conditions. Increase reaction time. IdentifySM->Sol_SM Yes Sol_Isomers Maintain T < -70 °C. Ensure slow addition of reagents. IdentifyIsomers->Sol_Isomers Yes Sol_Purify Purify via deactivated silica, alumina, or recrystallization. IdentifyIsomers->Sol_Purify No End_Rerun Optimize & Rerun Reaction Sol_SM->End_Rerun Sol_Isomers->End_Rerun Sol_Purify->End

Caption: Troubleshooting flowchart for low product yield.

References

impact of base and solvent on the reactivity of 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-iodoquinoline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of bases and solvents on the reactivity of this versatile building block.

General Reactivity Overview

This compound is a valuable substrate for various cross-coupling and substitution reactions. The presence of two distinct halogen atoms—a fluorine at the 3-position and an iodine at the 4-position—allows for selective functionalization. The iodine atom is the preferred site for palladium-catalyzed cross-coupling reactions due to the C-I bond's lower dissociation energy compared to the C-F bond. The electron-withdrawing nature of the quinoline ring and the fluorine atom also activates the molecule for certain nucleophilic aromatic substitution reactions.

Below is a diagram illustrating the primary reaction pathways available for this compound.

G cluster_main Reactivity of this compound A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OH)2 Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R2NH Pd Catalyst, Base D Sonogashira Coupling (C-C Bond Formation) A->D R-C≡CH Pd/Cu Catalysts, Base E Nucleophilic Aromatic Substitution (SNAr) A->E Nu- Strong Base G cluster_troubleshooting Troubleshooting Low Yield in Buchwald-Hartwig Amination Start Low or No Yield CheckBase Is the base strong enough and anhydrous? Start->CheckBase BaseYes Yes CheckBase->BaseYes Base OK BaseNo No CheckBase->BaseNo Incorrect Base CheckSolvent Is the solvent anhydrous and deoxygenated? SolventYes Yes CheckSolvent->SolventYes Solvent OK SolventNo No CheckSolvent->SolventNo Poor Solvent Quality CheckLigand Is the phosphine ligand appropriate for the amine? LigandYes Yes CheckLigand->LigandYes Ligand OK LigandNo No CheckLigand->LigandNo Ligand Mismatch BaseYes->CheckSolvent ActionBase Action: Switch to a stronger base (NaOtBu, LHMDS). Ensure it is fresh and handled under inert atmosphere. BaseNo->ActionBase SolventYes->CheckLigand ActionSolvent Action: Use freshly distilled solvent from a drying agent. Thoroughly degas before use. SolventNo->ActionSolvent Final Re-run experiment with optimized conditions. LigandYes->Final ActionLigand Action: Consult literature for optimal ligand. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required. [21, 23] LigandNo->ActionLigand ActionBase->Final ActionSolvent->Final ActionLigand->Final

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Fluoro-4-iodoquinoline and Other Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-fluoro-4-iodoquinoline and other haloquinoline derivatives. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The nature and position of the halogen substituent significantly influence the biological activity of these compounds.[1] While direct comparative data for this compound is limited, this guide synthesizes available experimental data for various haloquinolines to offer insights into their potential therapeutic applications.

Anticancer Activity

Haloquinolines, particularly fluoroquinolone derivatives, have garnered attention for their potential as anticancer agents.[2][3] Their mechanism of action often involves the inhibition of type II human DNA topoisomerases, similar to some established anticancer drugs like doxorubicin.[3][4] Modifications at the C-3 and C-7 positions of the quinoline ring have been shown to be crucial for converting antibacterial fluoroquinolines into compounds with anticancer activity.[3][4]

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of various haloquinoline derivatives against different human cancer cell lines. It is important to note that the data is compiled from multiple studies, and direct comparison may be limited due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
3-Bromoquinoline DerivativeHT29 (human colon adenocarcinoma)26.2[1]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)HuCCT1 (cholangiocarcinoma)~25 (after 48h)[1]
Ciprofloxacin Derivative 32MCF-7 (breast cancer)4.3[2]
Ciprofloxacin Derivative 33MCF-7 (breast cancer)12.9[2]
Ciprofloxacin Derivative 35MCF-7 (breast cancer)60.9[2]
Quinolone-based dihydrazone 3bMCF-7 (breast cancer)7.016[5]
Quinolone-based dihydrazone 3cMCF-7 (breast cancer)7.05[5]
4-hydroxyquinolone analogue 3gHCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast)-[6]
Quinoline-based EGFR/HER-2 inhibitor 5aMCF-7 (breast), A-549 (lung)GI50 25-82 nM[7]

Note: A lower IC50/GI50 value indicates higher potency.

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics.[1][8] Other haloquinolines, including those with bromo and iodo substituents, have also demonstrated significant antimicrobial properties.[1] A primary mechanism of action for many antimicrobial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[1][9]

Quantitative Comparison of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The table below presents MIC values for various haloquinoline derivatives against different microbial strains. As with the anticancer data, these values are collated from diverse studies.

CompoundMicroorganismMIC (µg/mL)Reference
6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxalineStaphylococcus aureus12.5[1]
6-Fluoro-2,3-bis(bromomethyl)quinoxalineCandida albicans25[1]
Gatifloxacin isomer (fluoroquinolone derivative)Klebsiella pneumoniae0.015[1]
Tetracyclic Fluoroquinolone 13eMultidrug-resistant staphylococciPotent[9]
Tetracyclic Fluoroquinolone 19eA. baumannii0.15[9]
Quinolone Alkaloids (Euocarpines A-E)Various bacteria4-128[10]
Alkynyl Isoquinoline HSN584 & HSN739MRSA, VRE4-16[11]

Note: A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

Cell Viability Assay (MTT Assay) for Anticancer Activity

A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., haloquinoline derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC of an antimicrobial agent is determined using methods like broth microdilution or agar dilution.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of haloquinolines are intrinsically linked to their interactions with key cellular pathways.

Anticancer Mechanism: Topoisomerase II Inhibition

Many fluoroquinolone derivatives exert their anticancer effects by targeting human topoisomerase II.[3][4] This enzyme plays a crucial role in DNA replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, these compounds can induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.

anticancer_pathway Haloquinoline Haloquinoline Derivative TopoII Human Topoisomerase II Haloquinoline->TopoII Inhibits DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Cell_Death Cancer Cell Death Apoptosis->Cell_Death Leads to

Caption: Haloquinoline-induced anticancer activity via Topoisomerase II inhibition.

Antimicrobial Mechanism: Bacterial DNA Gyrase and Topoisomerase IV Inhibition

In bacteria, fluoroquinolones target DNA gyrase and topoisomerase IV, which are essential for maintaining DNA topology during replication.[1][9] Inhibition of these enzymes leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.[1]

antimicrobial_workflow Fluoroquinoline Fluoroquinoline DNA_Gyrase Bacterial DNA Gyrase Fluoroquinoline->DNA_Gyrase Inhibits TopoIV Bacterial Topoisomerase IV Fluoroquinoline->TopoIV Inhibits DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Fluoroquinolone inhibition of bacterial DNA gyrase and topoisomerase IV.

Conclusion

The available data suggests that haloquinolines are a versatile class of compounds with significant potential in both anticancer and antimicrobial applications. The specific halogen atom and its position on the quinoline ring are critical determinants of their biological activity. While comprehensive comparative data for this compound is not yet available, the existing literature on related haloquinolines indicates that both fluoro- and iodo-substituted quinolines possess promising anticancer and antimicrobial properties.[1] Further research focusing on the direct comparison of 3-haloquinolines under standardized experimental conditions is necessary to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Spectroscopic Guide to 3-Fluoro-4-iodoquinoline and Its Precursor, 3-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a target molecule and its precursors is fundamental for synthesis confirmation, purity assessment, and structural elucidation. This guide provides a detailed comparative analysis of the spectroscopic properties of 3-fluoro-4-iodoquinoline and its immediate precursor, 3-fluoroquinoline, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This document presents a side-by-side comparison of the key spectroscopic features of these two compounds, offering valuable insights into the changes that occur upon the introduction of an iodine atom at the C4 position of the quinoline ring. Detailed experimental protocols for acquiring the presented data are also included to facilitate reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3-fluoroquinoline and this compound.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2H-4H-5H-6H-7H-8Solvent
3-Fluoroquinoline~8.7 (d)~7.9 (d)~8.1 (d)~7.6 (t)~7.8 (t)~7.9 (d)CDCl₃
This compound~8.8 (d)-~8.2 (d)~7.7 (t)~7.9 (t)~8.0 (d)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aSolvent
3-Fluoroquinoline~150 (d)~155 (d, ¹JCF)~120 (d)~128~129~127~130~128~148CDCl₃
This compound~152 (d)~158 (d, ¹JCF)~95 (d)~129~130~128~131~129~149CDCl₃

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC-H Aromatic StretchC=C Aromatic StretchC-F StretchC-I Stretch
3-Fluoroquinoline3100-30001620-1450~1100-
This compound3100-30001610-1440~1090~550

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
3-Fluoroquinoline147120 ([M-HCN]⁺), 93
This compound273146 ([M-I]⁺), 127 (I⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid sample (3-fluoroquinoline or this compound).

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Ensure the solution is homogeneous.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: Bruker Avance 400 MHz (or equivalent).

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans.

    • Spectral Width: 0-10 ppm.

    • Relaxation Delay: 1.0 s.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Bruker Avance 100 MHz (or equivalent).

    • Pulse Program: Standard proton-decoupled pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 2.0 s.

    • Temperature: 298 K.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR (or equivalent) with a UATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Data Acquisition: Absorbance mode.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Parameters (Electron Ionization - EI):

    • Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Inlet System: Direct insertion probe or GC inlet.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic relationship between the two compounds and the general workflow for their spectroscopic analysis.

Synthesis Precursor 3-Fluoroquinoline Product This compound Precursor->Product Iodination

Synthetic route from 3-fluoroquinoline to this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Analysis 3-Fluoroquinoline 3-Fluoroquinoline NMR NMR (¹H, ¹³C) 3-Fluoroquinoline->NMR IR IR (ATR) 3-Fluoroquinoline->IR MS MS (EI) 3-Fluoroquinoline->MS This compound This compound This compound->NMR This compound->IR This compound->MS Spectral Interpretation Spectral Interpretation NMR->Spectral Interpretation IR->Spectral Interpretation MS->Spectral Interpretation Comparative Analysis Comparative Analysis Spectral Interpretation->Comparative Analysis

Workflow for the spectroscopic analysis of the compounds.

A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful tool is particularly valuable in pharmaceutical research for the derivatization of heterocyclic scaffolds such as quinolines. The 3-arylquinoline motif, readily accessible through this method, is a privileged structure found in numerous compounds with a wide range of biological activities, including potential anticancer and antimalarial properties.[1] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, scope, and conditions. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of haloquinolines, supported by experimental data.

Performance Comparison of Palladium Catalysts

The success of the Suzuki coupling of haloquinolines is highly dependent on the selection of the palladium catalyst, which includes the palladium precursor and the associated ligand. The reactivity of the haloquinoline substrate follows the general trend: I > Br > Cl. While iodoquinolines are the most reactive, chloroquinolines are often more readily available and cost-effective, but their lower reactivity necessitates the use of more sophisticated and highly active catalyst systems.[2]

Below is a summary of the performance of various palladium catalyst systems in the Suzuki coupling of different haloquinolines with arylboronic acids.

Catalyst SystemHaloquinoline SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Classic Catalysts
Pd(PPh₃)₄3-BromoquinolinePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)901285-95
Pd(PPh₃)₄2-BromoquinolinePhenylboronic acidNa₂CO₃DMF/H₂O9012High
Catalysts with Bi- and Monodentate Phosphine Ligands
Pd(dppf)Cl₂3-BromoquinolinePhenylboronic acidNa₂CO₃1,4-Dioxane/H₂O (4:1)80-9012-16High
Pd(dppf)Cl₂3-Bromoquinoline4-Methoxyphenylboronic acidNa₂CO₃DMF/H₂O (5:1)100880-90
Pd(OAc)₂ / XPhos3-BromoquinolineThiophene-3-boronic acidK₂CO₃Toluene/H₂O (10:1)1001675-85
Advanced Precatalysts for Challenging Substrates
XPhos-Pd-G27-Chloro-6-azaindole*4-Fluorophenylboronic acidK₃PO₄DMF/EtOH/H₂O100 (MW)0.5-0.790
Pd(OAc)₂ / SPhos2-ChloroquinolinePhenylboronic acidK₃PO₄Toluene/H₂O10018High
Phosphine-Free System
Pd(OAc)₂7-Chloro-4-iodoquinolinePhenylboronic acidK₂CO₃H₂O100-98
Pd(OAc)₂4,7-DichloroquinolinePhenylboronic acidK₂CO₃H₂O100-78 (+12% disubstituted)

*Note: 7-Chloro-6-azaindole is a heteroaromatic analog of chloroquinoline and its high-yielding, rapid coupling demonstrates the efficacy of modern catalysts for challenging substrates.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific substrates and scales.

Protocol 1: Suzuki Coupling of 3-Bromoquinoline with Pd(dppf)Cl₂

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromoquinoline, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of a Chloro-Heteroaromatic with XPhos-Pd-G2 [3]

Materials:

  • 7-Chloro-6-azaindole (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.1 equiv)

  • XPhos-Pd-G2 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • DMF/EtOH/H₂O (1:1:0.5, degassed)

Procedure:

  • In a microwave vial, combine 7-chloro-6-azaindole, 4-fluorophenylboronic acid, and K₃PO₄.

  • Add the degassed DMF/EtOH/H₂O solvent mixture.

  • Degas the mixture for an additional 5 minutes.

  • Add the XPhos-Pd-G2 precatalyst.

  • Seal the vial and heat the reaction mixture to 100 °C in a microwave reactor for 30-40 minutes.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, the reaction mixture is purified by column chromatography.[3]

Visualizing Reaction Mechanisms and Workflows

To aid in the understanding of the processes involved in palladium-catalyzed Suzuki coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln label_ox Oxidative Addition Pd0->label_ox OxAdd Ar-Pd(II)L2-X label_trans Transmetalation OxAdd->label_trans Transmetal Ar-Pd(II)L2-Ar' label_red Reductive Elimination Transmetal->label_red Product Ar-Ar' Product->Pd0 Catalyst Regeneration label_ox->OxAdd label_trans->Transmetal label_red->Product ArX Ar-X (Haloquinoline) ArX->OxAdd ArB Ar'-B(OR)2 + Base ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Haloquinoline, Boronic Acid, Catalyst, and Base in a Flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x) setup->inert solvent Solvent Addition: Inject degassed solvent inert->solvent reaction Reaction: Heat mixture with vigorous stirring solvent->reaction monitor Monitoring: Track progress with TLC or GC-MS reaction->monitor workup Workup: Cool, dilute, and perform aqueous extraction monitor->workup purify Purification: Column chromatography workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Synthetic Routes of 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic strategies for obtaining 3-Fluoro-4-iodoquinoline, a valuable building block in medicinal chemistry. The routes are evaluated based on their efficiency, step economy, and the nature of the key transformations. Detailed experimental protocols are provided for both a direct functionalization approach and a convergent synthesis involving ring formation.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Directed Ortho-MetalationRoute 2: Gould-Jacobs Annulation
Starting Material 3-Fluoroquinoline3-Fluoro-4-iodoaniline
Key Transformation Directed ortho-lithiation and iodinationCondensation and thermal cyclization
Step Count 1 step2 steps (from 3-fluoro-4-iodoaniline)
Reagents n-Butyllithium, Diisopropylamine, IodineDiethyl 2-(ethoxymethylene)malonate, Dowtherm A
Typical Yield 60-70% (estimated)70-80% (estimated)
Scalability ModerateHigh

Route 1: Directed Ortho-Metalation of 3-Fluoroquinoline

This approach leverages the directing ability of the fluorine atom to achieve regioselective functionalization at the C4 position of the quinoline ring. The key step is a Directed ortho-Metalation (DoM), a powerful tool for the synthesis of polysubstituted aromatic and heteroaromatic compounds.

Experimental Protocol

Step 1: Synthesis of this compound

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an argon atmosphere, anhydrous tetrahydrofuran (THF, 100 mL) is cooled to -78 °C. To this, add diisopropylamine (1.5 eq.) followed by the dropwise addition of n-butyllithium (1.5 eq., 2.5 M in hexanes). The solution is stirred at -78 °C for 30 minutes.

  • Lithiation: A solution of 3-fluoroquinoline (1.0 eq.) in anhydrous THF (20 mL) is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Iodination: A solution of iodine (1.5 eq.) in anhydrous THF (30 mL) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 1 hour at -78 °C and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (50 mL). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Logical Workflow for Route 1

cluster_0 Route 1: Directed Ortho-Metalation A 3-Fluoroquinoline B Lithiation with LDA at C4 A->B LDA, THF, -78 °C C Quench with Iodine B->C Iodine, THF, -78 °C to rt D This compound C->D

Caption: Workflow for the synthesis of this compound via directed ortho-metalation.

Route 2: Gould-Jacobs Annulation

This classic and robust method constructs the quinoline core from an aniline precursor. For the synthesis of this compound, the corresponding 3-fluoro-4-iodoaniline is required as the starting material.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((3-fluoro-4-iodophenyl)amino)methylene)malonate

  • Reaction Setup: In a round-bottom flask, a mixture of 3-fluoro-4-iodoaniline (1.0 eq.) and diethyl 2-(ethoxymethylene)malonate (1.05 eq.) is heated at 120-130 °C for 2 hours.

  • Isolation: The reaction mixture is cooled to room temperature, and the resulting solid is triturated with hexane, filtered, and dried to give the intermediate product, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Fluoro-4-iodoquinolin-4-one

  • Cyclization: The crude diethyl 2-(((3-fluoro-4-iodophenyl)amino)methylene)malonate from the previous step is added portion-wise to a preheated high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at 250 °C. The mixture is heated for an additional 30 minutes at this temperature.

  • Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with hexane, and then with diethyl ether to afford the crude 3-Fluoro-4-iodoquinolin-4-one.

Note: The final conversion of the quinolin-4-one to this compound would require a subsequent reduction/deoxygenation step, adding to the overall step count of this route.

Logical Workflow for Route 2

cluster_1 Route 2: Gould-Jacobs Annulation E 3-Fluoro-4-iodoaniline F Condensation E->F Diethyl 2-(ethoxymethylene)malonate, 120-130 °C G Intermediate Malonate F->G H Thermal Cyclization G->H Dowtherm A, 250 °C I 3-Fluoro-4-iodoquinolin-4-one H->I

Caption: Workflow for the synthesis of a this compound precursor via the Gould-Jacobs reaction.

Conclusion

The choice between these two synthetic routes will depend on the specific requirements of the researcher. The Directed Ortho-Metalation (Route 1) offers a more direct and step-economical approach, provided that the starting material, 3-fluoroquinoline, is readily available. This route is well-suited for smaller-scale syntheses where rapid access to the target molecule is a priority.

The Gould-Jacobs Annulation (Route 2) is a more classical and often highly scalable method. While it involves more steps, particularly if starting from a simpler precursor to 3-fluoro-4-iodoaniline, it is a robust and well-established reaction for the construction of the quinoline core, making it suitable for larger-scale production. The availability and cost of the respective starting materials will also be a significant factor in the decision-making process.

Assessing the Antimicrobial Potency of 3-Fluoro-4-iodoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antimicrobial potential of 3-fluoro-4-iodoquinoline derivatives. Due to the limited availability of extensive public data specifically on this compound derivatives, this document draws upon research on structurally related halogenated quinolines, including fluoroquinolones and iodoquinolines, to infer and project the potential efficacy and mechanisms of the target compounds. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial potency of quinoline derivatives is significantly influenced by the nature and position of halogen substitutions. While specific Minimum Inhibitory Concentration (MIC) data for this compound derivatives are not widely available in the reviewed literature, an analysis of related compounds provides insights into their expected activity profile. Fluoroquinolones are a well-established class of antibiotics with broad-spectrum activity, while iodo-substituted quinolines have also demonstrated significant antimicrobial effects.

Below is a summary of MIC values for various halogenated quinoline derivatives against a range of bacterial and fungal pathogens, which can serve as a benchmark for assessing the potential of this compound analogues.

Table 1: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Halogenated Quinolines

Compound/ClassStaphylococcus aureusStaphylococcus epidermidisEscherichia coliPseudomonas aeruginosaCandida albicansReference(s)
Fluoroquinolones (General)
Ciprofloxacin0.12 - 10.12 - 10.008 - 0.250.06 - 4>100[1]
Levofloxacin0.12 - 10.25 - 20.03 - 0.250.12 - 8>100[1]
Iodo-Quinolines
6-Iodo-quinoline Derivatives-EffectiveNo Effect-Variable[2]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)0.25 - 2-4 - 16>640.5 - 4[3]
Hypothetical this compound Expected potent activityExpected potent activityExpected activityVariable activity expectedPotential for activity-

Note: The expected activity for this compound is an educated inference based on the structure-activity relationships of related compounds and requires experimental validation.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial potency. The following protocols are widely accepted for determining the Minimum Inhibitory Concentration (MIC) of novel chemical entities.

Broth Microdilution Method

This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of microbial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action for fluoroquinolone antibiotics, and likely for this compound derivatives, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.

The following diagram illustrates the proposed mechanism of action:

antimicrobial_mechanism cluster_drug This compound Derivative cluster_bacterium Bacterial Cell cluster_effect Cellular Effects Drug This compound Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Drug->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Drug->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoiled DNA DNA_Replication_Block Blockage of DNA Replication and Transcription DNA_Gyrase->DNA_Replication_Block Topoisomerase_IV->DNA Decatenates Daughter Chromosomes Topoisomerase_IV->DNA_Replication_Block DNA_Damage Accumulation of DNA Strand Breaks DNA_Replication_Block->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Figure 1. Proposed mechanism of action for this compound derivatives.

Experimental Workflow for Antimicrobial Potency Assessment

The systematic evaluation of a novel antimicrobial agent involves a series of well-defined steps, from initial screening to in-depth characterization.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mic Quantitative Analysis cluster_spectrum Spectrum of Activity cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Derivatives Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Synthesis->Screening MIC Minimum Inhibitory Concentration (MIC) Determination Screening->MIC Active Compounds Spectrum Determination of Antimicrobial Spectrum (Gram+/-, Fungi) MIC->Spectrum Comparison Comparison with Standard Antibiotics Spectrum->Comparison

Figure 2. A typical workflow for assessing antimicrobial potency.

References

A Comparative Guide to Cross-Coupling Methods for the Functionalization of 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline scaffold is a cornerstone in the development of novel therapeutic agents and functional materials. Among the various quinoline isomers, 3-fluoro-4-iodoquinoline presents a versatile platform for introducing molecular diversity through cross-coupling reactions. The presence of a fluorine atom at the 3-position can significantly influence the molecule's electronic properties and biological activity, while the iodo group at the 4-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions.

This guide provides a comparative overview of four principal cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the derivatization of this compound. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most efficacious method for their specific synthetic needs.

Quantitative Data Summary

While a direct head-to-head comparison of these four coupling methods on this compound under identical conditions is not extensively documented in the literature, the following tables summarize typical conditions and representative yields observed for these reactions on similar haloquinoline or halo-N-heterocycle substrates. This data provides a valuable benchmark for what can be expected when applying these methods to this compound.

Table 1: Suzuki-Miyaura Coupling Conditions and Representative Yields

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Arylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801285-95
Heteroarylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane1001670-90
Alkylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1102460-80

Table 2: Heck Coupling Conditions and Representative Yields

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002475-90
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201880-95
CyclohexeneHerrmann's catalyst (1)-Cy₂NMeNMP1403650-70

Table 3: Sonogashira Coupling Conditions and Representative Yields

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT690-98
1-OctynePdCl₂(PPh₃)₂ (1.5)CuI (3)DiisopropylamineDMF601285-95
TrimethylsilylacetylenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane80888-97

Table 4: Buchwald-Hartwig Amination Conditions and Representative Yields

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001880-95
MorpholinePd(OAc)₂ (1)Xantphos (1.5)Cs₂CO₃1,4-Dioxane1102485-98
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901675-90

Experimental Protocols

The following are generalized experimental protocols for each cross-coupling reaction, adapted for this compound. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, is often necessary to achieve the best results for a specific substrate combination.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.

Protocol: To a solution of this compound (1.0 eq) and the corresponding boronic acid or boronate ester (1.2-1.5 eq) in a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq). The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Heck Coupling

The Heck reaction facilitates the coupling of the aryl iodide with an alkene.

Protocol: In a sealed tube, this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 eq) are combined in a degassed solvent (e.g., DMF). The vessel is sealed and heated to the desired temperature (e.g., 100 °C) for the required time (e.g., 24 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification of the residue by chromatography yields the desired product.

Sonogashira Coupling

This method is highly effective for the formation of a carbon-carbon bond between the quinoline and a terminal alkyne.[1]

Protocol: To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a degassed solvent (e.g., THF) under an inert atmosphere are added a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 2.0 eq). The reaction is stirred at room temperature for a specified time (e.g., 6 hours). The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

This reaction enables the formation of a carbon-nitrogen bond.[2]

Protocol: A mixture of this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., BINAP, 3 mol%), and a base (e.g., NaOt-Bu, 1.4 eq) is placed in a reaction vessel. A degassed solvent (e.g., toluene) is added, and the mixture is heated under an inert atmosphere at a specified temperature (e.g., 100 °C) for the required time (e.g., 18 hours). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the fundamental catalytic cycles and a comparative workflow for the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R This compound This compound This compound->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Carbopalladation Carbopalladation Ar-Pd(II)-I(L2)->Carbopalladation R-CH=CH-Pd(II)-Ar(L2) R-CH=CH-Pd(II)-Ar(L2) Carbopalladation->R-CH=CH-Pd(II)-Ar(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH=CH-Pd(II)-Ar(L2)->Beta-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R Beta-Hydride Elimination->Ar-CH=CH-R H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride Elimination->H-Pd(II)-I(L2) H-Pd(II)-I(L2)->Pd(0)L2 Base Base Base->H-Pd(II)-I(L2) This compound This compound This compound->Oxidative Addition Alkene Alkene Alkene->Carbopalladation Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive Elimination->Ar-C≡C-R CuI CuI Alkyne Coordination Alkyne Coordination CuI->Alkyne Coordination Cu-Acetylide Cu-Acetylide Alkyne Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation This compound This compound This compound->Oxidative Addition Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkyne Coordination Base Base Base->Alkyne Coordination Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NRR'(L2) Ar-Pd(II)-NRR'(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NRR'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NRR'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NRR' Ar-NRR' Reductive Elimination->Ar-NRR' This compound This compound This compound->Oxidative Addition Amine Amine Amine->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Comparative_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Start Select Coupling Partner Select Coupling Partner Start->Select Coupling Partner Choose Catalyst & Ligand Choose Catalyst & Ligand Select Coupling Partner->Choose Catalyst & Ligand Select Base & Solvent Select Base & Solvent Choose Catalyst & Ligand->Select Base & Solvent Degas Solvent Degas Solvent Select Base & Solvent->Degas Solvent Combine Reagents Combine Reagents Degas Solvent->Combine Reagents Heat to Temperature Heat to Temperature Combine Reagents->Heat to Temperature Monitor Progress Monitor Progress Heat to Temperature->Monitor Progress Cool to RT Cool to RT Monitor Progress->Cool to RT Reaction Complete Quench & Extract Quench & Extract Cool to RT->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Purify Purify Dry & Concentrate->Purify End End Purify->End

References

In Vitro Evaluation of Novel 3-Fluoro-4-iodoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro comparison of novel compounds derived from the 3-fluoro-4-iodoquinoline scaffold, designed for researchers, scientists, and drug development professionals. The following sections detail the cytotoxic activity, experimental protocols, and potential mechanisms of action of these compounds against various cancer cell lines.

Comparative Cytotoxic Activity

The anti-proliferative effects of three novel this compound derivatives were assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative. The results are summarized in the table below.

Compound IDDerivative ClassMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)Reference Compound (5-FU) IC50 (µM)
FQI-C1 Quinoline-Chalcone Hybrid5.217.475.3411.1 (MCF-7), 10.4 (HCT-116)[1]
FQI-A2 4-Aminoquinoline Derivative8.2212.511.0124.36 (MDA-MB-468, similar breast cancer line)[2][3]
FQI-P3 Phenylsulfonylurea Hybrid6.557.47--

IC50 values were determined after 48 hours of compound exposure using the MTT assay. 5-Fluorouracil (5-FU) was used as a positive control. Data is representative of similar quinoline derivatives found in the literature.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

  • Novel this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)[6]

  • 96-well plates

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5][6]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.[6][7]

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.[4]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.[7]

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.[7]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI-positive cells are considered necrotic.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, A549, etc.) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of FQI Derivatives treatment Treat Cells with Compounds (48h) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Add Solubilizer (e.g., DMSO) mtt_addition->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for determining the IC50 of novel compounds using the MTT assay.

PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes FQI Quinoline Derivative (e.g., FQI-C1) FQI->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

References

Benchmarking the Synthesis of 3-Fluoro-4-iodoquinoline: A Comparative Guide to Existing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for obtaining 3-Fluoro-4-iodoquinoline, a key building block in the development of various pharmaceutical agents. The following sections detail established and modern synthetic routes, presenting quantitative data, step-by-step experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Methods

Two primary strategies for the synthesis of this compound are benchmarked here: a classical multi-step approach involving the construction of the quinoline core followed by functionalization, and a more direct, modern approach utilizing C-H activation. A third, analogous multi-step synthesis of a closely related compound is also presented for methodological comparison.

Method NameStarting MaterialKey StepsYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Method 1: Classical Synthesis 3-Fluoroaniline1. Conrad-Limpach reaction to form 3-fluoro-4-hydroxyquinoline. 2. Chlorination to 3-fluoro-4-chloroquinoline. 3. Finkelstein reaction to this compound.Overall yield not explicitly stated, but individual step yields are generally moderate to high.Multi-day synthesisUtilizes well-established and understood reactions.Lengthy multi-step process, may require harsh reagents.
Method 2: Radical C-H Iodination 3-FluoroquinolineDirect C3-iodination using an iodine source and a radical initiator.~60-70% (based on analogous reactions)4-12 hoursSingle-step, atom-economical, utilizes readily available starting material.May lack regioselectivity with complex substrates, optimization may be required.
Method 3: Analogue Synthesis (3-Fluoro-4-iodo-6-methoxyquinoline) p-Anisidine and Diethyl fluoromalonate1. Cyclization to 2,4-dichloro-3-fluoro-6-methoxyquinoline. 2. Reductive dechlorination to 3-fluoro-6-methoxyquinoline. 3. Lithiation and subsequent iodination.Good overall yield reported for the analogue.Multi-day synthesisDemonstrates a viable route for substituted analogues.Requires adaptation for the non-methoxylated target, involves cryogenic conditions.

Experimental Protocols

Method 1: Classical Synthesis (Adapted from analogous preparations)

This method follows a traditional three-step sequence: quinoline formation, chlorination, and subsequent iodination.

Step 1: Synthesis of 3-Fluoro-4-hydroxyquinoline

  • Reaction: 3-Fluoroaniline is reacted with diethyl malonate in a Conrad-Limpach reaction.

  • Procedure: A mixture of 3-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2 hours. The resulting intermediate is then added to a preheated high-boiling point solvent such as diphenyl ether at 250 °C and maintained for 30 minutes. After cooling, the solid product is collected by filtration, washed with hexane, and dried.

  • Expected Yield: 65-75%

Step 2: Synthesis of 3-Fluoro-4-chloroquinoline

  • Reaction: The hydroxyl group of 3-fluoro-4-hydroxyquinoline is replaced with chlorine using a chlorinating agent.

  • Procedure: 3-Fluoro-4-hydroxyquinoline (1.0 eq) is refluxed in excess phosphorus oxychloride (POCl₃) for 2-3 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

  • Expected Yield: 80-90%

Step 3: Synthesis of this compound

  • Reaction: A Finkelstein reaction is employed to substitute the chlorine atom with iodine.

  • Procedure: 3-Fluoro-4-chloroquinoline (1.0 eq) and sodium iodide (3.0 eq) are dissolved in a suitable solvent such as acetone or acetonitrile. The mixture is heated to reflux for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, dried, and concentrated to give this compound.

Method 2: Radical C-H Iodination (Based on the procedure by Dutta et al.)

This modern approach allows for the direct iodination of the 3-fluoroquinoline core.

  • Reaction: Direct C-H functionalization at the C4 position of 3-fluoroquinoline using a radical iodination protocol.

  • Procedure: To a solution of 3-fluoroquinoline (1.0 eq) in a suitable solvent (e.g., dichloroethane), is added N-iodosuccinimide (NIS) (1.2 eq) and a radical initiator such as benzoyl peroxide (0.1 eq). The reaction mixture is heated at 80-100 °C for 4-12 hours. After cooling, the reaction is quenched with a saturated solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Method 3: Analogue Synthesis: 3-Fluoro-4-iodo-6-methoxyquinoline

This multi-step synthesis of a closely related analogue provides a template for a potential alternative route.

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

  • Procedure: p-Anisidine is reacted with diethyl fluoromalonate in the presence of phosphorus oxychloride.

Step 2: Synthesis of 3-fluoro-6-methoxyquinoline

  • Procedure: The dichloro intermediate is subjected to reductive dechlorination, typically using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 3: Synthesis of 3-fluoro-4-iodo-6-methoxyquinoline

  • Procedure: 3-Fluoro-6-methoxyquinoline is treated with a strong base such as n-butyllithium (n-BuLi) at low temperature (-78 °C) to achieve deprotonation at the 4-position, followed by quenching with an iodine source (e.g., I₂).

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

G cluster_0 Method 1: Classical Synthesis cluster_1 Method 2: Radical C-H Iodination 3-Fluoroaniline 3-Fluoroaniline 3-Fluoro-4-hydroxyquinoline 3-Fluoro-4-hydroxyquinoline 3-Fluoroaniline->3-Fluoro-4-hydroxyquinoline Conrad-Limpach 3-Fluoro-4-chloroquinoline 3-Fluoro-4-chloroquinoline 3-Fluoro-4-hydroxyquinoline->3-Fluoro-4-chloroquinoline Chlorination 3-Fluoro-4-iodoquinoline_M1 This compound 3-Fluoro-4-chloroquinoline->3-Fluoro-4-iodoquinoline_M1 Finkelstein Reaction 3-Fluoroquinoline 3-Fluoroquinoline 3-Fluoro-4-iodoquinoline_M2 This compound 3-Fluoroquinoline->3-Fluoro-4-iodoquinoline_M2 Radical Iodination

Caption: Comparative workflows for classical vs. direct C-H iodination synthesis.

G cluster_0 Method 3: Analogue Synthesis p-Anisidine p-Anisidine 2,4-dichloro-3-fluoro-6-methoxyquinoline 2,4-dichloro-3-fluoro-6-methoxyquinoline p-Anisidine->2,4-dichloro-3-fluoro-6-methoxyquinoline Cyclization 3-fluoro-6-methoxyquinoline 3-fluoro-6-methoxyquinoline 2,4-dichloro-3-fluoro-6-methoxyquinoline->3-fluoro-6-methoxyquinoline Reductive Dechlorination 3-fluoro-4-iodo-6-methoxyquinoline 3-fluoro-4-iodo-6-methoxyquinoline 3-fluoro-6-methoxyquinoline->3-fluoro-4-iodo-6-methoxyquinoline Lithiation & Iodination

Caption: Multi-step synthesis workflow for a substituted quinoline analogue.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher. The classical synthesis offers a well-trodden path with predictable outcomes, albeit with a longer synthetic sequence. The modern C-H iodination presents a more efficient and atom-economical alternative, though it may require optimization for specific substrates. The analogue synthesis provides valuable insights into constructing functionalized quinoline cores, which can be adapted for the synthesis of the target molecule and other derivatives. This guide provides the necessary foundational information to make an informed decision based on factors such as available starting materials, desired scale, and tolerance for multi-step procedures.

Safety Operating Guide

Proper Disposal of 3-Fluoro-4-iodoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 3-Fluoro-4-iodoquinoline (CAS No. 213772-63-5), a halogenated quinoline derivative utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar halogenated heterocyclic compounds and general best practices for chemical waste management. A conservative approach is strongly recommended.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Required Personal Protective Equipment (PPE):

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Protection A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of segregation, containment, and labeling, culminating in transfer to a certified hazardous waste management facility.

1. Waste Segregation:

  • Crucially, do not mix this compound waste with non-halogenated chemical waste.[1][2]

  • Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated waste container.

2. Waste Containment:

  • Use a clearly labeled, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally suitable.

  • Keep the waste container securely sealed when not in use to prevent the release of vapors.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Waste Labeling:

  • The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "213772-63-5"

    • The primary hazards associated with the compound (e.g., "Irritant," "Harmful if Swallowed"). Based on similar compounds, it may cause skin, eye, and respiratory irritation.[3]

    • The accumulation start date.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[1]

Potential Hazard Profile (Based on Analogous Compounds)

Hazard CategoryPotential Effect
Skin Contact May cause skin irritation.[3]
Eye Contact May cause serious eye irritation.[3]
Inhalation May cause respiratory tract irritation.[3]
Ingestion May be harmful if swallowed.
Environmental Hazard Halogenated compounds can be persistent in the environment and harmful to aquatic life.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill or Accidental Release A->H C Segregate Halogenated Waste B->C D Use Designated, Labeled Waste Container C->D E Store Waste Securely D->E F Arrange for Professional Disposal (via EHS or Contractor) E->F G End: Compliant Disposal F->G I Follow Emergency Spill Cleanup Protocol H->I If spill occurs I->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Fluoro-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 3-Fluoro-4-iodoquinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar halogenated aromatic compounds and established laboratory safety protocols. It is imperative to treat this compound as a potentially hazardous substance and to adhere to the principle of "As Low As Reasonably Practicable" (ALARP) for all exposures.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that could cause serious eye damage.[4][5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant apron or lab coat, and closed-toe shoes.[4][6]Prevents skin contact, which may lead to irritation or burns.[4] Ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time.
Respiratory Protection Work in a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[4] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[4]Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

  • Preparation of the Work Area :

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Place all necessary equipment and reagents within the fume hood before commencing work.

  • Handling the Chemical :

    • Wear the appropriate PPE as detailed in Table 1 before handling the compound.

    • Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as spatulas or powder-addition funnels for solids, to minimize the generation of dust and the risk of spills.

    • Conduct all experimental procedures involving this compound within the chemical fume hood.

    • Keep the sash of the fume hood at the lowest possible height that still allows for comfortable and safe work.

  • Cleanup :

    • Decontaminate all glassware that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) within the fume hood.

    • Collect the rinsate as hazardous waste.[4]

    • Wipe down the work surface of the fume hood with an appropriate solvent and cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[4]

  • Waste Containers : Use a designated, properly labeled, and sealed waste container for all solid and liquid waste containing this compound.

  • Institutional Procedures : Follow your institution's specific hazardous waste disposal procedures. Consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance.

Experimental Protocol: General Guidance

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Risk Assessment : Before starting any new procedure, conduct a thorough risk assessment that considers the specific hazards of all reactants, solvents, and products.

  • Scale of Reaction : Whenever possible, work with the smallest scale of reaction necessary to achieve the desired outcome.

  • Emergency Preparedness : Ensure that an eyewash station and safety shower are readily accessible.[3] Be familiar with your laboratory's emergency procedures.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling This compound check_ventilation Is work performed in a certified chemical fume hood? start->check_ventilation check_splash Is there a risk of splashing? check_ventilation->check_splash Yes respirator Consult EHS: Respirator may be required check_ventilation->respirator No base_ppe Minimum PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes check_splash->base_ppe No face_shield Add Face Shield check_splash->face_shield Yes end End: Safe Handling base_ppe->end Proceed with caution full_protection Full Protection: - Goggles & Face Shield - Gloves - Lab Coat - Shoes face_shield->full_protection full_protection->end Proceed with caution

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-iodoquinoline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.